FFN246
描述
属性
分子式 |
C15H13FN2O |
|---|---|
分子量 |
256.27 g/mol |
IUPAC 名称 |
7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one |
InChI |
InChI=1S/C15H13FN2O/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13/h1-5,8H,6-7,17H2,(H,18,19) |
InChI 键 |
SMTKPXKSQXDLCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)CCN |
产品来源 |
United States |
Foundational & Exploratory
FFN246: A Technical Guide to its Mechanism of Action as a Fluorescent False Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter designed as a molecular probe for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its chemical structure is based on an acridone fluorophore coupled with an ethylamine recognition element, mimicking serotonin. This design allows this compound to be a substrate for both SERT and VMAT2, enabling the visualization and quantification of serotonergic neurotransmission processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with monoamine transporters, its photophysical properties, and detailed protocols for its application in experimental settings.
Core Mechanism of Action
The primary mechanism of action of this compound involves a two-step process that mirrors the physiological transport of serotonin:
-
Uptake into the Presynaptic Terminal: this compound is recognized and transported from the extracellular space into the presynaptic neuron by the serotonin transporter (SERT). This uptake is a key characteristic, making this compound a valuable tool for studying SERT activity and for identifying and labeling serotonergic neurons.[1][3]
-
Vesicular Sequestration: Once inside the neuron's cytosol, this compound is then recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2). VMAT2 transports this compound into synaptic vesicles, where it accumulates. This vesicular loading is crucial for its function as a fluorescent false neurotransmitter, as the release of this compound from these vesicles can be used to study exocytosis.[1][4]
The fluorescence of this compound allows for the real-time visualization of these processes, providing insights into both SERT and VMAT2 function in live cells and tissues.[1]
Quantitative Data
The following tables summarize the known quantitative properties of this compound.
Table 1: Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| LogD (octanol/PBS) | 0.055 | [1] |
| Excitation Maximum (λex) | 392 nm | [1][5] |
| Emission Maximum (λem) | 427 nm | [1][5] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available |
Table 2: Transporter Interaction Profile of this compound
| Transporter | Parameter | Value | Reference |
| Human SERT (hSERT) | K_m | 14.3 ± 1.9 µM | [1] |
| Human DAT (hDAT) | Signal-to-Basal Ratio | ~4.5 | [1] |
| Human NET (hNET) | Signal-to-Basal Ratio | ~5.0 | [1] |
| Rat VMAT2 (rVMAT2) | Substrate Activity | Confirmed | [1] |
*Signal-to-basal (S/B) ratio from a multi-well fluorometric assay provides a semi-quantitative measure of substrate activity. This compound demonstrates a higher S/B ratio for hSERT (S/B = 6.5) compared to its predecessor FFN54, with a 23% lower uptake at hNET and a 31% lower uptake at hDAT relative to hSERT.[1] Specific K_m or K_i values for this compound at hDAT, hNET, and rVMAT2 are not currently available in the literature.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Experimental Protocols
Determination of this compound K_m in hSERT-HEK Cells
This protocol is adapted from Henke et al., 2018.[1]
a. Cell Culture:
-
Culture human embryonic kidney (HEK) 293 cells stably transfected with hSERT (hSERT-HEK) in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in a 96-well plate and grow to confluence.
b. Uptake Assay:
-
Wash the confluent cells twice with 200 µL of phosphate-buffered saline (PBS).
-
To determine the linear range of uptake, treat the cells with 20 µM this compound in experimental medium at room temperature for various time points (e.g., 3-18 minutes at 3-minute intervals).
-
Following the determination of a linear uptake phase (e.g., 10 minutes), proceed with the K_m determination.
-
Wash the wells with 200 µL of PBS.
-
Add 100 µL of experimental medium containing either DMSO (vehicle control) or 2 µM imipramine (for non-specific uptake determination) to the respective wells and incubate for 1 hour at 37°C.
-
Aspirate the medium and replace it with experimental medium (containing DMSO or imipramine) with varying concentrations of this compound (e.g., 1 to 50 µM).
-
Incubate the cells at room temperature for the predetermined linear uptake time (e.g., 10 minutes).
-
Wash the cells twice with 200 µL of PBS.
-
Add 120 µL of PBS to each well and measure the fluorescence using a plate reader with excitation at ~392 nm and emission at ~427 nm.
c. Data Analysis:
-
Subtract the fluorescence values of the imipramine-treated wells (non-specific uptake) from the DMSO-treated wells (total uptake) to obtain the specific uptake for each this compound concentration.
-
Plot the specific uptake (fluorescence intensity) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m value.
VMAT2-Dependent Uptake of this compound in rVMAT2-HEK Cells
This protocol is based on the methodology described for this compound and adapted from protocols for similar compounds like FFN206.[1][6][7]
a. Cell Culture:
-
Culture HEK293 cells stably transfected with rat VMAT2 (rVMAT2-HEK) in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells on poly-D-lysine coated glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader assays.
b. Uptake Assay:
-
Grow cells to 80-90% confluency.
-
For inhibitor studies, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM dihydrotetrabenazine or 2 µM reserpine) or DMSO (vehicle control) for 30 minutes to 1 hour.[1]
-
Add this compound to the experimental medium to a final concentration of 20 µM.[1]
-
Incubate the cells for 30 minutes to 2 hours.
-
Wash the cells with PBS to remove extracellular this compound.
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Ex: ~392 nm, Em: ~427 nm).
c. Data Analysis:
-
Qualitatively assess the punctate intracellular fluorescence, which is indicative of this compound accumulation in VMAT2-expressing acidic organelles.
-
For quantitative analysis, measure the fluorescence intensity of the puncta and compare between control and inhibitor-treated cells.
Imaging of this compound in Acute Mouse Brain Slices
This protocol is adapted from Henke et al., 2018.[1]
a. Brain Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.
-
Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., dorsal raphe nucleus) using a vibratome.
-
Allow the slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before use.
b. This compound Labeling and Imaging:
-
Incubate the brain slices in ACSF containing 20 µM this compound for 30 minutes at room temperature.[1]
-
For inhibitor controls, pre-incubate slices with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes prior to and during the this compound incubation.[1]
-
Transfer the slice to a recording chamber on the stage of a two-photon or confocal microscope and perfuse with oxygenated ACSF.
-
Allow the slice to wash for at least 10 minutes before imaging.
-
Acquire fluorescent images using an appropriate laser line for excitation of this compound (e.g., ~780-800 nm for two-photon excitation) and a corresponding emission filter.
c. Data Analysis:
-
Identify and analyze the fluorescence of individual neurons. In transgenic animals expressing a fluorescent reporter in serotonergic neurons (e.g., eYFP), co-localization of this compound and the reporter can confirm SERT-dependent uptake.
-
Compare the fluorescence intensity in neurons from control and inhibitor-treated slices to confirm the specificity of this compound uptake.
Conclusion
This compound serves as a valuable tool for the investigation of the serotonin system. Its dual substrate nature for both SERT and VMAT2 allows for the detailed examination of serotonin uptake and vesicular packaging. The provided quantitative data and experimental protocols offer a foundation for researchers to effectively utilize this compound in their studies of serotonergic neurotransmission in health and disease. Further characterization of its photophysical properties and its affinities for other monoamine transporters will undoubtedly enhance its utility as a fluorescent probe.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFN-246 | Fluorescent Dye | 2210244-83-8 | Invivochem [invivochem.com]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
FFN246 as a Fluorescent False Neurotransmitter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent probe designed as a false neurotransmitter for studying the serotonin (5-HT) system.[1][2][3][4] Developed as an expansion of the fluorescent false neurotransmitter (FFN) platform, this compound is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its fluorescent properties allow for the direct visualization of SERT activity and the labeling of serotonergic neurons, making it a valuable tool in neuroscience research and drug discovery.[1][2] This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound is designed based on the chemical structure of serotonin, incorporating an acridone fluorophore.[1] This design allows it to be recognized and transported by both SERT and VMAT2.[1][2][3][4] The uptake of this compound into serotonergic neurons is primarily mediated by SERT.[1] Once inside the neuron, it is then packaged into synaptic vesicles by VMAT2, mimicking the natural transport and storage of serotonin.[1] This dual-substrate activity enables the tracing of serotonin uptake and packaging in the soma of serotonergic neurons.[1][3]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Source |
| Excitation Maximum | 392 nm | [5] |
| Emission Maximum | 427 nm | [5] |
Table 1: Fluorescent Properties of this compound
| Transporter | Parameter | Value | Notes | Source |
| hSERT | Kм | 14.3 ± 1.9 µM | Determined in hSERT-HEK cells. | [1] |
| hDAT | Uptake vs. hSERT | 31% lower | Qualitative comparison of uptake in HEK cells. Specific Kм or Ki not determined. | [1] |
| hNET | Uptake vs. hSERT | 23% lower | Qualitative comparison of uptake in HEK cells. Specific Kм or Ki not determined. | [1] |
| rVMAT2 | Substrate Activity | Confirmed | Demonstrated through uptake in rVMAT2-HEK cells, inhibitable by reserpine and dihydrotetrabenazine. Specific Kм or Ki not determined. | [1] |
Table 2: Transporter Interaction Profile of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: this compound cellular uptake and vesicular packaging pathway.
Caption: Workflow for this compound uptake assay in 96-well plates.
Caption: Workflow for imaging this compound in acute brain slices.
Experimental Protocols
This compound Uptake Assay in 96-Well Plates
This protocol is adapted from Henke et al. (2018) for the examination of SERT activity and the screening of SERT inhibitors.[1]
Materials:
-
hSERT-HEK cells (or other monoamine transporter-expressing HEK cell lines)
-
96-well plates
-
Experimental media (e.g., DMEM)
-
This compound stock solution
-
SERT inhibitors (e.g., imipramine, citalopram) or vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hSERT-HEK cells in a 96-well plate at a density that allows them to reach confluence on the day of the experiment.
-
Pre-incubation: On the day of the experiment, aspirate the growth medium. Pre-incubate the cells with 63 µL of experimental media containing the desired concentration of a SERT inhibitor or vehicle for 1 hour at room temperature.[1]
-
This compound Incubation: Add 63 µL of experimental media containing this compound to each well to achieve a final concentration of 2.5 µM.[1] Incubate for 30 minutes at room temperature.[1]
-
Washing: Aspirate the incubation solution and wash the cells twice with 120 µL of PBS per well.[1]
-
Fluorescence Measurement: After the final wash, add 120 µL of PBS to each well and immediately measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 392 nm, Em: 427 nm).[1][5]
-
Data Analysis: Determine specific uptake by subtracting the fluorescence intensity of the inhibitor-treated wells (background) from the vehicle-treated wells (total uptake).
Imaging of this compound in Acute Mouse Brain Slices
This protocol is for labeling and visualizing serotonergic neurons in brain tissue, as described by Henke et al. (2018).[1]
Materials:
-
Mouse (e.g., Pet1-cre/flox-ChR2-eYFP for identification of serotonergic neurons)
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)
-
This compound stock solution
-
Two-photon microscope
Procedure:
-
Brain Slice Preparation: Anesthetize the mouse and perfuse with ice-cold, oxygenated ACSF.[1] Rapidly dissect the brain and prepare 300 µm thick coronal slices using a vibratome in ice-cold, oxygenated ACSF.[1]
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.[1]
-
This compound Incubation: Incubate the brain slices in ACSF containing 20 µM this compound for 45 minutes at room temperature.[1]
-
Imaging: Mount a brain slice in a recording chamber on the stage of a two-photon microscope and perfuse with oxygenated ACSF.
-
Microscopy Settings: Use an excitation wavelength of approximately 760 nm for this compound and collect emission between 435-485 nm.[1] If using a reporter like eYFP, use an appropriate excitation wavelength (e.g., 950 nm) and emission filter (e.g., 500-550 nm).[1]
-
Image Acquisition and Analysis: Acquire images of the region of interest (e.g., dorsal raphe nucleus).[1] Analyze the images to quantify the accumulation of this compound in identified serotonergic neurons.
Conclusion
This compound is a valuable tool for researchers studying the serotonergic system. Its ability to act as a fluorescent substrate for both SERT and VMAT2 allows for the direct visualization and analysis of key processes in serotonergic neurotransmission.[1][2][3][4] The protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and ex vivo experimental settings. While this compound shows good selectivity for SERT over other monoamine transporters, users should be aware of its potential for some off-target activity.[1] Further characterization of its binding affinities for VMAT2, DAT, and NET would be beneficial for the scientific community.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
FFN246: A Technical Guide to Substrate Specificity for SERT and VMAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] Its intrinsic fluorescence, with excitation and emission spectra at 392/427 nm respectively, allows for the direct visualization and quantification of transporter activity in various experimental settings, including cell culture and brain tissue.[2] This technical guide provides an in-depth overview of this compound's substrate specificity for SERT and VMAT2, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Quantitative Data
The following tables summarize the known quantitative parameters of this compound's interaction with human SERT (hSERT). While this compound is a confirmed substrate of VMAT2, specific kinetic data such as K_M and V_max for this transporter are not yet fully characterized in the public domain.
Table 1: Michaelis-Menten Constant (K_M) for this compound at hSERT
| Parameter | Value (µM) | Cell Line |
| K_M | 14.3 ± 1.9 | hSERT-HEK Cells |
| [Source: ACS Chemical Neuroscience, 2018] |
Table 2: Use of this compound in Determining Inhibitor Constants (K_i) for SERT
This compound serves as a valuable tool for characterizing the potency of SERT inhibitors. The following data for common SSRIs were determined using this compound-based assays.
| Inhibitor | K_i (nM) |
| Imipramine | 4.8 ± 1.1 |
| Citalopram | 1.6 ± 0.4 |
| [Source: ACS Chemical Neuroscience, 2018] |
Signaling and Experimental Workflows
The following diagrams illustrate the key cellular processes and experimental workflows involving this compound with SERT and VMAT2.
Caption: this compound uptake via the serotonin transporter (SERT).
Caption: this compound packaging into vesicles by VMAT2.
Caption: General experimental workflow for this compound uptake assays.
Experimental Protocols
SERT-Mediated this compound Uptake Assay in hSERT-HEK Cells
This protocol is designed for a 96-well plate format to assess SERT activity and inhibition.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK) cells stably transfected with human SERT (hSERT-HEK) in appropriate growth medium.
-
Seed the hSERT-HEK cells in 96-well, black-walled, clear-bottom plates at a density that allows them to reach confluence on the day of the assay.
2. Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS).
-
Add the test compounds (e.g., SERT inhibitors) or vehicle control to the respective wells. The final concentration of the solvent (like DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Add this compound to all wells to a final concentration typically ranging from 2.5 to 20 µM.[2]
-
Incubate the plate for 30 minutes at 37°C.[2]
-
To terminate the uptake, aspirate the this compound-containing solution and wash the cells twice with ice-cold buffer.
-
Add buffer to the wells and measure the fluorescence using a microplate reader with excitation and emission wavelengths set appropriately for this compound (e.g., ~390 nm excitation and ~430 nm emission).
3. Data Analysis:
-
For inhibition assays, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
For kinetic studies, vary the concentration of this compound and measure the initial rate of uptake to determine K_M and V_max using Michaelis-Menten kinetics.
VMAT2-Mediated this compound Uptake Assay in rVMAT2-HEK Cells
This assay measures the accumulation of this compound into intracellular acidic compartments via VMAT2.
1. Cell Culture and Plating:
-
Culture HEK cells stably transfected with rat VMAT2 (rVMAT2-HEK) in a suitable growth medium.
-
Plate the rVMAT2-HEK cells on poly-D-lysine coated plates suitable for fluorescence microscopy or in 96-well plates for plate reader-based assays.
2. Assay Procedure:
-
Aspirate the culture medium and add the experimental medium.
-
For inhibition studies, pre-treat the cells with VMAT2 inhibitors such as reserpine (e.g., 2 µM) or dihydrotetrabenazine (DTBZ, e.g., 2 µM) for 30 minutes at 37°C.[3] Control wells should receive a vehicle.
-
Add this compound to the cells.
-
Incubate for a sufficient period to allow for vesicular loading (e.g., 1 hour).
-
Terminate the experiment by washing the cells with buffer.
3. Visualization and Quantification:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. VMAT2-dependent uptake will appear as bright, punctate intracellular fluorescence, corresponding to the accumulation of this compound in acidic vesicles.[3]
-
Plate Reader: For a quantitative assessment, after washing, add buffer to the wells and read the total fluorescence using a plate reader. The difference in fluorescence between uninhibited and inhibitor-treated cells represents VMAT2-specific uptake.
4. Controls:
-
It is crucial to include null-transfected HEK cells (lacking VMAT2) as a negative control to assess non-specific uptake and background fluorescence.[3]
-
The use of VMAT2 inhibitors is essential to confirm that the observed this compound accumulation is indeed mediated by VMAT2.[3]
Conclusion
This compound is a versatile tool for probing the function of both SERT and VMAT2. Its fluorescent properties enable real-time, quantitative measurements of transporter activity in live cells. The provided data and protocols offer a solid foundation for researchers to employ this compound in their studies of serotonergic systems and monoamine transporter pharmacology. Further characterization of this compound's kinetic properties at VMAT2 will undoubtedly enhance its utility as a specific probe for this critical vesicular transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FFN246: A Technical Guide to a Fluorescent Probe for the Serotonergic System
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its unique properties make it a valuable tool for researchers studying the serotonergic system, enabling the visualization and quantification of SERT activity and the labeling of serotonergic neurons. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is an acridone-based fluorescent probe. The chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-(2-aminoethyl)-1-fluoroacridin-9(10H)-one | [1] |
| Molecular Formula | C₁₅H₁₄ClFN₂O | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| CAS Number | 2210244-83-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation Wavelength | 392 nm | [1][3] |
| Emission Wavelength | 427 nm | [1][3] |
Mechanism of Action: A Dual SERT and VMAT2 Substrate
This compound acts as a fluorescent analog of serotonin, allowing it to be recognized and transported by key components of the serotonergic signaling machinery.
Serotonin Transporter (SERT) Uptake
This compound is a substrate for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This SERT-dependent accumulation is the primary mechanism by which this compound enters serotonergic neurons. The transport of this compound by the human serotonin transporter (hSERT) has a Michaelis-Menten constant (Kₘ) of 14.3 ± 1.9 μM.
Vesicular Monoamine Transporter 2 (VMAT2) Packaging
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Photophysical Properties
| Parameter | Value | Reference |
| Excitation Maximum | 392 nm | [1][3] |
| Emission Maximum | 427 nm | [1][3] |
| Quantum Yield | Not Reported | |
| Molar Extinction Coefficient | Not Reported |
Table 2: Biological Activity
| Target | Parameter | Value | Species | Reference |
| SERT | Kₘ | 14.3 ± 1.9 μM | Human | |
| VMAT2 | Substrate | Yes | Rat | [1][2] |
| VMAT2 | Kₘ / Kᵢ | Not Reported |
Experimental Protocols
This compound is a versatile tool for a range of experimental applications, from high-throughput screening in cell cultures to high-resolution imaging in brain tissue.
Cell-Based Assays for SERT Activity
This compound can be used to measure SERT activity and screen for SERT inhibitors in a 96-well plate format.
Methodology:
-
Cell Culture: Plate human embryonic kidney 293 (HEK293) cells stably expressing hSERT in a 96-well plate.
-
Compound Incubation: Treat the cells with test compounds or a vehicle control.
-
This compound Application: Add this compound to the wells at a final concentration of 2.5-20 μM and incubate for 30 minutes.[1]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation at ~390 nm and emission at ~430 nm. SERT inhibition will result in a decrease in intracellular fluorescence.
Labeling Serotonergic Neurons in Acute Brain Slices
This compound can be used to specifically label serotonergic neurons in ex vivo brain tissue preparations.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 μm thick) from a mouse brain containing the region of interest (e.g., dorsal raphe nucleus).
-
Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 20 μM for 30-45 minutes).[1]
-
Washing: Transfer the slices to a recording chamber and perfuse with fresh aCSF to wash out excess this compound.
-
Imaging: Visualize the labeled serotonergic neurons using a fluorescence microscope with appropriate filter sets for this compound (e.g., two-photon microscopy). The accumulation of this compound will be observed in the cell bodies of serotonergic neurons.
Synthesis
The detailed synthesis protocol for this compound is described in the supplementary information of the publication by Henke et al. (2018) in ACS Chemical Neuroscience.[1] The synthesis involves the combination of an acridone fluorophore with the ethylamine recognition element of serotonin.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as its half-life, bioavailability, and brain penetration, are not extensively reported in the literature. As a small molecule fluorescent probe, its in vivo application is primarily for acute studies in ex vivo tissue or potentially for in vivo imaging where long-term stability is not the primary concern. Its ability to label neurons in acute brain slices suggests it can effectively penetrate brain tissue.
Conclusion
This compound is a powerful and specific tool for the investigation of the serotonergic system. Its dual substrate nature for both SERT and VMAT2 allows for the detailed study of serotonin uptake and vesicular packaging. The experimental protocols outlined in this guide provide a starting point for researchers to incorporate this compound into their studies of serotonergic neurotransmission in both health and disease. Further characterization of its photophysical and pharmacokinetic properties will undoubtedly expand its applications in the field of neuroscience.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
FFN246: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
FFN246 is a fluorescent false neurotransmitter that serves as a valuable tool in neuroscience research for investigating the serotonin system. This technical guide provides an in-depth overview of its applications, mechanism of action, and experimental protocols, tailored for researchers and professionals in drug development.
Core Mechanism of Action
This compound is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] Its structure incorporates an acridone fluorophore combined with the ethylamine element characteristic of serotonin, allowing it to be recognized and transported by both SERT and VMAT2.[2][3] This dual-substrate functionality enables the visualization of serotonin uptake and packaging into vesicles within serotonergic neurons.[2][3][4][6] this compound exhibits excitation and emission spectra of 392/427 nm.[1]
Primary Applications in Neuroscience
This compound has several key applications in the study of the serotonergic system:
-
Labeling Serotonergic Neurons: It is used for the selective labeling of serotonergic neurons in mouse brain tissue, with accumulation dependent on SERT activity.[1][2][3]
-
SERT Activity Assays: this compound allows for the direct examination of SERT activity and the efficacy of SERT inhibitors in cell culture models, including high-throughput screening in 96-well plates.[1][2][3][4]
-
Visualizing Serotonin Uptake and Packaging: The probe is effective in tracing the uptake of serotonin from the extracellular space and its subsequent packaging into synaptic vesicles within the soma of serotonergic neurons, particularly demonstrated in the dorsal raphe nucleus of acute mouse brain slices.[1][2][3][4][6]
-
Studying VMAT2 Function: As a VMAT2 substrate, this compound can be utilized to investigate the function and inhibition of this vesicular transporter.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in the literature.
| Parameter | Value | System | Reference |
| SERT Inhibitor K | |||
| Imipramine | 4.8 ± 1.1 nM | Cell Culture | [2] |
| Citalopram | 1.6 ± 0.4 nM | Cell Culture | [2] |
| In Vitro Concentration | 2.5-20 µM | Cell Culture | [1] |
| Brain Slice Concentration | 20 µM | Mouse Brain | [1][2] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound uptake and a general experimental workflow for its use.
Caption: Cellular uptake and vesicular packaging of this compound.
Caption: General experimental workflow for using this compound.
Detailed Experimental Protocols
In Vitro SERT Activity Assay in Cell Culture
This protocol is adapted for a 96-well plate format for screening SERT inhibitors.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
SERT inhibitors of interest (e.g., citalopram, imipramine)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with HBSS/HEPES buffer. Add the desired concentrations of SERT inhibitors to the respective wells and incubate at 37°C for 45 minutes.
-
This compound Incubation: Add this compound to each well to a final concentration of 10 µM. Incubate the plate for an additional 1 hour at 37°C.[6]
-
Washing: Aspirate the this compound and inhibitor-containing solution. Wash each well twice with HBSS/HEPES buffer to remove extracellular this compound.
-
Imaging and Analysis: Image the plate using a fluorescence plate reader or a high-content imager with excitation and emission wavelengths appropriate for this compound (Ex: ~392 nm, Em: ~427 nm). The reduction in fluorescence intensity in inhibitor-treated wells compared to control wells reflects the inhibition of SERT activity.
Labeling Serotonergic Neurons in Acute Mouse Brain Slices
This protocol describes the application of this compound for visualizing serotonergic neurons in living brain tissue.
Materials:
-
Double transgenic mice expressing a fluorescent reporter (e.g., eYFP) in serotonergic neurons (e.g., ePet-cre x Ai32 mice).[2]
-
Vibratome (e.g., Leica VT1200)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 0.3 KH2PO4, 2.4 CaCl2, 1.3 MgSO4, 0.8 NaH2PO4, 10 Glucose, saturated with 95% O2 / 5% CO2.[2]
-
This compound stock solution (in DMSO)
-
Two-photon microscope
Procedure:
-
Slice Preparation: Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300 µm thick coronal slices using a vibratome.[2]
-
Recovery: Allow the slices to recover for 1 hour at room temperature in oxygenated aCSF.[2]
-
This compound Incubation: Incubate the slices in aCSF containing 20 µM this compound for 30 minutes at room temperature.[2]
-
Washing: Transfer the slices to an imaging chamber continuously perfused with oxygenated aCSF (1 mL/min) and wash for at least 10 minutes to remove background fluorescence.[2]
-
Two-Photon Imaging: Visualize the slices using a two-photon microscope. The eYFP signal can be used to identify serotonergic neurons, and the this compound fluorescence will indicate its accumulation within these neurons.
Limitations and Considerations
While this compound is a powerful tool, it is essential to be aware of its limitations:
-
Selectivity: this compound is not entirely selective for SERT and shows some affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][6] This should be considered when interpreting results in brain regions with high expression of these transporters.
-
Background Signal: The probe can exhibit significant background fluorescence, which may obscure the signal from fine neuronal processes like axons and dendrites.[2][6]
-
Axonal Labeling: this compound accumulation is predominantly observed in the soma of serotonergic neurons, with only minor labeling of axons in murine brain tissue.[2][3][4]
Conclusion
This compound is a valuable fluorescent probe for the investigation of SERT and VMAT2 function in neuroscience research. Its ability to label serotonergic neurons and enable the quantification of transporter activity makes it a useful tool for studying the serotonergic system and for the screening of potential therapeutic compounds. Researchers should, however, remain mindful of its limitations, particularly regarding selectivity and background fluorescence, to ensure accurate interpretation of their data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Development of FFN246
For Researchers, Scientists, and Drug Development Professionals
Abstract
FFN246 is a novel fluorescent false neurotransmitter (FFN) meticulously engineered for the study of the serotonergic system. It functions as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), enabling the visualization and quantification of serotonin uptake and vesicular packaging. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, serving as a technical resource for researchers in neuroscience and drug discovery.
Discovery and Development
The development of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at expanding the FFN platform to the serotonergic system.[1][2][3] The core chemical scaffold is an acridone fluorophore combined with an ethylamine recognition element, mimicking serotonin.[1][2][3] The initial lead compound, FFN54, demonstrated substrate activity at the human serotonin transporter (hSERT).[1] However, further optimization was necessary to improve its signal-to-basal ratio and reduce background labeling, which was crucial for its application in brain tissue.[1][2][3]
The SAR study explored various modifications to the acridone structure. This led to the synthesis of this compound, which incorporates a fluorine atom at the 8-position of the acridone ring.[1] This strategic modification resulted in a significant improvement in the signal-to-basal ratio, with this compound exhibiting a 2.1-fold increase over FFN54 in hSERT-expressing HEK cells.[1] This enhancement was critical for achieving sufficient signal for imaging in complex biological environments like brain tissue.[1][2][3]
Mechanism of Action
This compound is a fluorescent probe that acts as a substrate for both SERT and VMAT2.[1][2][3] Its mechanism of action involves a two-step process that mirrors the physiological transport of serotonin:
-
Cellular Uptake via SERT: this compound is first recognized and transported from the extracellular space into the cytosol of serotonergic neurons by the serotonin transporter (SERT).[1]
-
Vesicular Packaging via VMAT2: Once inside the neuron, this compound is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1]
This dual-substrate functionality allows this compound to effectively trace the entire serotonin transport pathway, from reuptake at the plasma membrane to packaging within vesicles.[1]
Quantitative Data
This compound has been characterized by several key quantitative parameters that are essential for its application in experimental settings.
| Parameter | Value | Target/System |
| Excitation Wavelength | 392 nm | This compound in aqueous solution |
| Emission Wavelength | 427 nm | This compound in aqueous solution |
| KM | 14.3 ± 1.9 µM | hSERT |
| Ki (Imipramine) | 4.8 ± 1.1 nM | hSERT (determined using this compound) |
| Ki (Citalopram) | 1.6 ± 0.4 nM | hSERT (determined using this compound) |
Experimental Protocols and Applications
This compound is a versatile tool with applications in both high-throughput screening and detailed neurobiological imaging.
High-Throughput Screening of SERT Inhibitors
This compound is well-suited for 96-well plate-based assays to screen for and characterize SERT inhibitors.[1]
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing hSERT (hSERT-HEK) are cultured to confluence in 96-well plates.[1]
-
Inhibitor Pre-incubation: The growth medium is removed, and the cells are pre-incubated with various concentrations of the test inhibitor (e.g., imipramine, citalopram) or a vehicle control (DMSO) for 1 hour.[1]
-
This compound Incubation: An equal volume of medium containing this compound is added to each well (final concentration of 2.5 µM) and incubated for 30 minutes.[1]
-
Washing: The plates are washed with Phosphate-Buffered Saline (PBS) to remove extracellular this compound.[1]
-
Fluorescence Measurement: The fluorescence uptake in each well is immediately measured using a plate reader.[1]
-
Data Analysis: The specific uptake of this compound is determined by comparing the fluorescence in the absence and presence of a saturating concentration of a known SERT inhibitor. The IC50 values for the test compounds are calculated using a dose-response curve, and the Ki values can be subsequently determined using the Cheng-Prusoff equation.[1]
Labeling of Serotonergic Neurons in Brain Tissue
This compound can be used to specifically label serotonergic neurons in acute brain slices, enabling the study of their morphology and function.[1]
Methodology:
-
Brain Slice Preparation: Acute coronal brain slices (300 µm thick) containing the region of interest (e.g., the dorsal raphe nucleus) are prepared from mice.[1]
-
Incubation: The slices are incubated with this compound (20 µM) in artificial cerebrospinal fluid (aCSF) for 30 minutes.[1] For inhibitor control experiments, slices are pre-incubated with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes prior to and during the this compound incubation.[1]
-
Washing: The slices are transferred to an imaging chamber and perfused with oxygenated aCSF for at least 10 minutes to wash out excess probe.[1]
-
Imaging: The labeled neurons are visualized using fluorescence microscopy (e.g., two-photon microscopy).[1] Studies have shown that this compound signal is observed in approximately 75% of eYFP-positive serotonergic neurons in the dorsal raphe of Pet1-Cre mice.[1] This labeling is completely blocked by pre-treatment with SERT inhibitors, confirming that the uptake is SERT-dependent.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and vesicular packaging pathway of this compound.
Caption: Experimental workflow for high-throughput screening of SERT inhibitors using this compound.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN246: A Technical Guide for Studying Monoaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing and studying serotonergic systems.[1][2][3] Developed as an expansion of the FFN platform, this compound is a molecular probe designed to investigate the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and relevant protocols to facilitate its use in research and drug development.
This compound is a synthetic compound that combines an acridone fluorophore with the ethylamine structure characteristic of serotonin.[1][2][3] This design allows it to be recognized and transported by both SERT and VMAT2.[1][2][3][4] Its fluorescent properties, with excitation and emission spectra at 392/427 nm, enable the direct visualization of serotonergic neuron activity, including uptake, packaging, and release of serotonin.[5] this compound has been shown to effectively label the soma of serotonergic neurons, offering improved photophysical properties and loading parameters compared to other serotonin-based fluorescent tracers.[1][2][3]
Mechanism of Action
This compound acts as a dual substrate for SERT and VMAT2, mimicking the behavior of endogenous serotonin.[1][2][3][4] This allows it to be actively transported into serotonergic neurons from the extracellular space via SERT and subsequently packaged into synaptic vesicles by VMAT2.
The process begins with the recognition and binding of this compound to SERT on the presynaptic membrane of serotonergic neurons. Following binding, this compound is translocated into the neuron's cytosol. Once inside the neuron, this compound is then recognized by VMAT2 on the membrane of synaptic vesicles. VMAT2 transports this compound into the vesicles, where it accumulates. This accumulation within synaptic vesicles can be visualized due to the probe's inherent fluorescence, providing a direct method to study VMAT2 activity and vesicular loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Visualizing Serotonin Uptake: A Technical Guide to the Principle and Application of FFN246
For Researchers, Scientists, and Drug Development Professionals
Core Principle of FFN246
This compound is a fluorescent false neurotransmitter designed to visualize and quantify the activity of the serotonin transporter (SERT). Structurally, this compound combines an acridone fluorophore with the ethylamine recognition element of serotonin. This design allows it to be recognized and transported by both the serotonin transporter (SERT) at the plasma membrane and the vesicular monoamine transporter 2 (VMAT2) into intracellular vesicles.[1][2][3] Its utility lies in its ability to act as a surrogate for serotonin, enabling the optical measurement of SERT and VMAT2 function in various experimental settings, from cell cultures to acute brain slices.[1]
The principle of this compound in visualizing serotonin uptake is based on its SERT-dependent accumulation within cells. Once administered, this compound is actively transported into serotonergic neurons via SERT. This process can be inhibited by known SERT inhibitors, such as imipramine and citalopram, confirming the specificity of the uptake mechanism.[1] Following uptake into the cytosol, this compound is then sequestered into acidic intracellular vesicles by VMAT2, leading to a punctate fluorescence pattern.[1] This dual-substrate nature allows for the investigation of both the initial reuptake of serotonin from the extracellular space and its subsequent packaging into synaptic vesicles.
Quantitative Data Summary
This compound's photophysical properties and kinetic parameters make it a valuable tool for quantitative analysis of SERT activity.
| Property | Value | Reference |
| Excitation Maximum | 392 nm | [2] |
| Emission Maximum | 427 nm | [2] |
| K_M at hSERT | 14.3 ± 1.9 µM | [1] |
This compound exhibits preferential uptake by SERT compared to other monoamine transporters, though it is not entirely selective.
| Transporter | Relative Uptake Compared to SERT | Reference |
| SERT | 100% | [1] |
| NET | ~70% | [1] |
| DAT | ~60% | [1] |
This compound is a valuable tool for characterizing the potency of SERT inhibitors. The following table presents the inhibitor constants (K_i) for two common SSRIs, determined using an this compound-based uptake assay.
| Inhibitor | K_i (nM) | Reference |
| Imipramine | 4.8 ± 1.1 | [1] |
| Citalopram | 1.6 ± 0.4 | [1] |
Signaling and Experimental Workflows
This compound Uptake and Sequestration Pathway
The following diagram illustrates the sequential transport of this compound, first across the plasma membrane by SERT and then into intracellular vesicles by VMAT2.
Caption: this compound cellular uptake and vesicular sequestration pathway.
Experimental Workflow for SERT Inhibitor Screening
This workflow outlines the key steps in utilizing this compound to determine the potency of SERT inhibitors in a cell-based assay.
Caption: Workflow for SERT inhibitor screening using this compound.
Experimental Protocols
This compound-Based SERT Activity Assay in hSERT-HEK Cells
This protocol is designed for a 96-well plate format to assess SERT activity and inhibition.
Materials:
-
hSERT-HEK cells (stably transfected)
-
96-well black, clear-bottom tissue culture plates
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Experimental Medium: DMEM without phenol red, supplemented with 4 mM L-glutamine, 1% charcoal/dextran-treated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (in DMSO)
-
SERT inhibitor stock solutions (e.g., imipramine, citalopram in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~430 nm)
Procedure:
-
Cell Plating: Seed hSERT-HEK cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with Inhibitor:
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Add 63 µL of experimental medium containing the desired concentration of the SERT inhibitor or DMSO vehicle control to each well.
-
Incubate the plate for 1 hour at 37°C.[1]
-
-
This compound Application:
-
Add 63 µL of experimental medium containing this compound to each well. The final concentration of this compound should be 2.5 µM.[1]
-
The final volume in each well will be 126 µL.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.[1]
-
Washing:
-
Aspirate the medium from each well.
-
Wash the cells once with 120 µL of PBS.[1]
-
-
Fluorescence Measurement:
-
Add 120 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a plate reader.
-
Visualization of Serotonergic Neurons in Acute Mouse Brain Slices
This protocol describes the application of this compound for labeling serotonergic neurons in live brain tissue.
Materials:
-
Mouse brain
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF) for slicing and incubation
-
This compound stock solution (in DMSO)
-
SERT inhibitor (e.g., imipramine or citalopram) for control experiments
-
Two-photon or confocal microscope
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus) using a vibrating microtome in ice-cold, oxygenated aCSF.
-
-
Incubation with this compound:
-
Transfer the brain slices to a chamber containing oxygenated aCSF.
-
Add this compound to the aCSF to a final concentration of 20 µM.[1]
-
Incubate the slices for 30-45 minutes at room temperature.[1]
-
For inhibitor control experiments, pre-incubate the slices with a SERT inhibitor (e.g., 2 µM imipramine or 200 nM citalopram) for at least 30 minutes before and during the this compound incubation.[1]
-
-
Washing:
-
After incubation, transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 10 minutes to wash out excess this compound.[1]
-
-
Imaging:
-
Visualize the labeled serotonergic neurons using a two-photon or confocal microscope.
-
For two-photon imaging, this compound can be excited at 760 nm, and emission collected between 435-485 nm.[1]
-
Conclusion
This compound serves as a robust and versatile tool for the investigation of the serotonin transporter system. Its ability to act as a fluorescent substrate for both SERT and VMAT2 allows for detailed studies of serotonin uptake and packaging dynamics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to utilize this compound in their studies of serotonergic neurotransmission and the development of novel therapeutics targeting SERT.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
FFN246 Protocol for Live-Cell Imaging: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing serotonergic neurons and their activity in live-cell imaging applications.[1][2][3][4] It is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), enabling the tracing of serotonin uptake and packaging.[1][2][3][4] Developed as an extension of the FFN platform, this compound exhibits improved photophysical properties and loading parameters compared to earlier serotonin-based fluorescent tracers, along with reduced background labeling, making it suitable for use in both cell culture and acute brain slices.[1][2][3]
Principle of Action
This compound mimics serotonin and is actively taken up from the extracellular space into serotonergic neurons via SERT.[1] Once inside the neuron, it is then packaged into synaptic vesicles by VMAT2.[1][5] The accumulation of this compound within these vesicles results in a bright, punctate fluorescent signal that can be visualized using standard fluorescence microscopy techniques. This process allows for the direct examination of SERT and VMAT2 activity and can be used to assess the effects of various pharmacological agents on the serotonin system.[1]
Applications
-
Direct examination of SERT activity: this compound can be used in 96-well cell culture assays to screen for and characterize SERT inhibitors.[1][2][3]
-
Labeling serotonergic neurons: The probe specifically labels the soma of serotonergic neurons, particularly in regions like the dorsal raphe nucleus, in living acute mouse brain slices.[1][2][3]
-
Tracing serotonin uptake and packaging: this compound effectively visualizes the process of serotonin uptake by SERT and subsequent packaging into vesicles by VMAT2 in the cell bodies of serotonergic neurons.[1][2][3]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum | 392 nm | [6] |
| Emission Maximum | 427 nm | [6] |
| Cell Culture Concentration | 2.5 - 20 µM | [6] |
| Brain Slice Concentration | 20 µM | [1] |
| Cell Culture Incubation Time | 30 minutes | [6] |
| Brain Slice Incubation Time | 45 minutes | [1] |
| Imipramine Ki (at hSERT) | 4.8 ± 1.1 nM | [1] |
| Citalopram Ki (at hSERT) | 1.6 ± 0.4 nM | [1] |
Signaling Pathway and Transport Mechanism
Caption: this compound uptake and packaging pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging in 96-Well Plates (hSERT-HEK cells)
This protocol is adapted for the examination of SERT activity and the screening of SERT inhibitors in a high-throughput format.
Materials:
-
hSERT-HEK cells (HEK cells stably transfected with human SERT)
-
96-well optical-bottom plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Experimental media (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)
-
This compound stock solution
-
SERT inhibitors (e.g., imipramine, citalopram) or vehicle (DMSO)
Procedure:
-
Cell Seeding: Seed hSERT-HEK cells in a 96-well optical-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells for 4 days at 37°C in a 5% CO2 incubator.
-
Washing: On the day of the experiment, carefully aspirate the culture medium and wash the cells once with PBS.
-
Pre-incubation with Inhibitor: Add 0.9 mL of experimental media containing the desired concentration of SERT inhibitor (e.g., 2 µM imipramine) or vehicle control to each well. Incubate for 1 hour at 37°C in 5% CO2.
-
This compound Loading: Add 0.1 mL of experimental media containing this compound to achieve a final concentration of 2.5-20 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Aspirate the loading solution and wash the cells twice with fresh experimental media to reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with excitation and emission wavelengths appropriate for this compound (Ex: 392 nm, Em: 427 nm).
Caption: Workflow for 96-well plate-based this compound imaging.
Protocol 2: Live-Cell Imaging in Acute Mouse Brain Slices
This protocol is designed for labeling serotonergic neurons in their native tissue environment.
Materials:
-
Acute mouse brain slices containing the dorsal raphe nucleus
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound stock solution
-
SERT inhibitors (optional, for control experiments)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a mouse brain containing the dorsal raphe nucleus using a vibratome.
-
Slice Recovery: Allow the slices to recover in aCSF at room temperature for at least 1 hour.
-
This compound Incubation: Transfer the slices to a chamber containing aCSF with 20 µM this compound.
-
Loading: Incubate the slices for 45 minutes at 37°C.
-
Washing: Transfer the slices to a recording chamber on the microscope stage and perfuse with fresh, oxygenated aCSF to wash out excess probe and reduce background.
-
Imaging: Visualize the labeled serotonergic neurons using a fluorescence microscope with appropriate filter sets for this compound (Ex: 392 nm, Em: 427 nm). For control experiments, pre-incubate slices with a SERT inhibitor before and during this compound application to confirm SERT-dependent uptake.
Caption: Workflow for this compound imaging in brain slices.
Data Analysis and Interpretation
The fluorescence intensity of this compound can be quantified to measure SERT and VMAT2 activity. In cell culture experiments, the reduction in fluorescence intensity in the presence of a SERT inhibitor compared to a vehicle control is indicative of SERT-dependent uptake. In brain slice imaging, the specific labeling of neurons in serotonergic regions that is blocked by SERT inhibitors confirms the identity of the labeled cells. It is important to note that some SERT-independent background uptake may be observed in brain tissue.[1]
Storage and Handling
This compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[6] Prepare fresh dilutions in experimental media before each use.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FFN246 in Cell Culture Experiments
Topic: FFN246 Concentration and Application in Cell Culture Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Contrary to the initial topic query, current scientific literature does not support the classification of this compound as a vesicular glutamate transporter (VGLUT) inhibitor. Instead, this compound is well-documented as a fluorescent false neurotransmitter, acting as a substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) .[1][2][3][4][5] These application notes and protocols are therefore based on its established mechanism of action.
Introduction to this compound
This compound is a fluorescent probe designed to mimic serotonin, allowing for the visualization and quantification of serotonin uptake and vesicular packaging in living cells and tissues.[2][5] Its fluorescence (excitation/emission spectra ~392/427 nm) provides a real-time signal for transporter activity.[1] this compound is a valuable tool for studying the function and pharmacology of SERT and VMAT2, which are critical components of the serotonergic system and are implicated in various neurological disorders.[2][5]
Mechanism of Action
The mechanism of this compound involves a two-step process that mirrors the physiological transport of serotonin:
-
Uptake via SERT: this compound is first taken up from the extracellular space into the cytoplasm by the serotonin transporter (SERT) located on the plasma membrane of serotonergic neurons or cells expressing SERT.[2][3]
-
Vesicular Packaging via VMAT2: Once inside the cell, this compound is recognized and transported into intracellular vesicles by the vesicular monoamine transporter 2 (VMAT2).[2][3] This accumulation within acidic vesicles leads to a bright, punctate fluorescent signal.
This dual-substrate nature allows this compound to be used in assays to screen for inhibitors of both SERT and VMAT2.[2][3]
Data Presentation: this compound Concentrations for Cell Culture Experiments
The optimal concentration of this compound can vary depending on the cell type, expression levels of SERT and VMAT2, and the specific assay being performed. The following table summarizes concentrations used in published studies.
| Application | Cell Type | This compound Concentration | Incubation Time | Notes | Reference |
| SERT Activity Assay | hSERT-HEK cells | 2.5 µM | 30 minutes | Used to determine the Ki of SERT inhibitors like imipramine and citalopram. | [2] |
| SERT Activity Assay | hSERT-HEK cells | 5 µM | Not specified | Used for comparing signal-to-basal ratio of this compound uptake via SERT. | [2] |
| Labeling Serotonergic Neurons | Acute mouse brain slices | 20 µM | 30 minutes | Effective for tracing serotonin uptake and packaging in the soma of serotonergic neurons. | [1][2] |
| General SERT Activity Screening | 96-well cell culture assays | 2.5 - 20 µM | 30 minutes | A general range for examining SERT activity and screening for inhibitors. | [1] |
| VMAT2 Substrate Activity | rVMAT2-HEK cells | Not specified | Not specified | This compound is confirmed as a VMAT2 substrate, leading to punctate intracellular fluorescence. | [2] |
Experimental Protocols
Protocol 1: Measuring SERT Activity and Inhibition in Cell Culture
This protocol is designed to quantify SERT activity and assess the potency of potential inhibitors using this compound in a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT-HEK)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental media (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
SERT inhibitors (e.g., imipramine, citalopram)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hSERT-HEK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Add experimental media containing various concentrations of the test inhibitor (or vehicle control) to the wells. A typical volume is 63 µL.
-
Incubate the plate for 1 hour at 37°C.
-
-
This compound Incubation:
-
Prepare a 2X working solution of this compound in experimental media. For a final concentration of 2.5 µM, this would be a 5 µM solution.
-
Add an equal volume (e.g., 63 µL) of the 2X this compound solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Wash:
-
Aspirate the media containing this compound and inhibitor.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
-
Fluorescence Measurement:
-
Add 120 µL of PBS to each well.
-
Measure the fluorescence using a plate reader with excitation at ~390 nm and emission at ~430 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with non-transfected cells or cells treated with a high concentration of a known SERT inhibitor.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki.
-
Protocol 2: Visualizing VMAT2-Mediated Vesicular Packaging
This protocol describes how to visualize the accumulation of this compound in vesicles of cells expressing VMAT2 using fluorescence microscopy.
Materials:
-
HEK293 cells stably expressing rat VMAT2 (rVMAT2-HEK)
-
Glass-bottom dishes or chamber slides
-
This compound stock solution
-
Experimental media
-
VMAT2 inhibitors (e.g., dihydrotetrabenazine (DTBZ), reserpine)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Plating: Seed rVMAT2-HEK cells on glass-bottom dishes and allow them to adhere and grow to ~70-80% confluency.
-
Inhibitor Pre-incubation (for control):
-
For negative control wells, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM DTBZ or 2 µM reserpine) for 30 minutes at 37°C.
-
-
This compound Staining:
-
Dilute the this compound stock solution in experimental media to the desired final concentration (e.g., 5-20 µM).
-
Replace the culture medium in the dishes with the this compound-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Wash:
-
Gently wash the cells two to three times with warm experimental media to remove extracellular this compound.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Look for the appearance of bright, punctate fluorescence within the cytoplasm, which is indicative of this compound accumulation in VMAT2-expressing vesicles.
-
In the inhibitor-treated control cells, this punctate staining should be significantly reduced or absent.
-
Mandatory Visualizations
Caption: Mechanism of this compound action in a target cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy Using FFN246
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter (FFN) designed for the optical analysis of the serotonin (5-HT) system. As a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), this compound enables the visualization of serotonin uptake, packaging, and storage in serotonergic neurons.[1][2] Its improved photophysical properties and biocompatibility make it a valuable tool for studying serotonergic signaling in both in vitro and ex vivo preparations using two-photon microscopy.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound.
Mechanism of Action
This compound mimics serotonin and is actively transported into serotonergic neurons via SERT.[1] Once inside the neuron, it is recognized by VMAT2 and packaged into synaptic vesicles.[2] This process allows for the specific labeling of serotonergic neurons and the visualization of vesicular loading. The accumulation of this compound within synaptic vesicles provides a bright fluorescent signal that can be imaged using two-photon microscopy.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| One-Photon Excitation (λmax) | 392 nm | [1] |
| One-Photon Emission (λmax) | 427 nm | [1] |
| Two-Photon Excitation | 760 nm (experimentally used) | [2] |
| Emission Filter for Two-Photon | 435-485 nm | [2] |
| Michaelis Constant (Kм) for hSERT | 14.3 ± 1.9 μM | [4] |
| Quantum Yield | Not reported in the reviewed literature. | |
| Photostability | Described as "photostable," but quantitative data is not available. | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
This compound cellular uptake and vesicular packaging pathway.
Experimental workflow for labeling and imaging with this compound.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: In Vitro this compound Uptake Assay in Cell Culture
This protocol is suitable for examining SERT activity and screening for SERT inhibitors in a 96-well plate format.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
-
SERT inhibitors (e.g., citalopram, imipramine) for control experiments
Procedure:
-
Cell Plating: Seed hSERT-expressing HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment (for inhibitor screening): If screening for inhibitors, pre-incubate the cells with the test compounds at the desired concentrations for 15-30 minutes at 37°C.
-
This compound Incubation: Add this compound to the wells to a final concentration of 2.5-20 µM. Incubate for 30 minutes at 37°C.[1]
-
Washing: Gently aspirate the this compound-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Imaging and Analysis: Measure the fluorescence intensity using a plate reader (Excitation: ~390 nm, Emission: ~430 nm) or acquire images using a high-content imager. The reduction in fluorescence in the presence of an inhibitor is indicative of SERT inhibition.
Protocol 2: Two-Photon Imaging of Serotonergic Neurons in Acute Brain Slices
This protocol describes the labeling and imaging of serotonergic neurons in acute brain slices from rodents.
Materials:
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Two-photon microscope equipped with a tunable femtosecond laser
-
Imaging chamber with perfusion system
Procedure:
-
Acute Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices from the region of interest (e.g., dorsal raphe nucleus) using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
This compound Incubation: Incubate the slices in aCSF containing 20 µM this compound for 30 minutes at room temperature.[2] For inhibitor controls, pre-incubate slices with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes before and during this compound incubation.[2]
-
Washing: Transfer the slices to the imaging chamber and perfuse with fresh, oxygenated aCSF for at least 10 minutes to wash out excess this compound.[2]
-
Two-Photon Imaging:
-
Data Analysis: Analyze the images to quantify the number of labeled cells, fluorescence intensity, and subcellular distribution of the probe.
Troubleshooting
-
High Background Fluorescence: Ensure adequate washing of the slices or cells to remove unbound this compound. Reduce the incubation concentration or time if the background remains high.
-
Low Signal: Confirm the viability of the cells or slices. Increase the this compound concentration or incubation time. Optimize the imaging parameters, such as laser power and detector gain. Note that this compound primarily labels the soma of serotonergic neurons with less accumulation in axons.[3]
-
Phototoxicity: Although two-photon microscopy reduces phototoxicity, minimize laser exposure by using the lowest possible laser power and limiting the duration of continuous imaging.
Conclusion
This compound is a powerful tool for the specific labeling and imaging of serotonergic neurons. The protocols provided herein offer a starting point for researchers to investigate the serotonergic system with high resolution using two-photon microscopy. By following these guidelines, researchers can effectively utilize this compound to gain valuable insights into the function of the serotonin transporter and vesicular monoamine transporter 2 in health and disease.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-FN246 Imaging in Acute Mouse Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-FN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing serotonergic neurons and studying the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2).[1][2][3] This molecule is a dual substrate for both SERT and VMAT2, allowing for the investigation of serotonin uptake and vesicular packaging in living tissue.[1][2][3] These application notes provide a detailed protocol for the preparation of acute mouse brain slices and subsequent imaging of F-FN246 to specifically label serotonergic neurons, particularly in the dorsal raphe nucleus. The methodology is based on the N-methyl-D-glucamine (NMDG) protective recovery method, which enhances the viability and morphological preservation of neurons in acute slice preparations.
F-FN246 Properties and Mechanism of Action
F-FN246 is an acridone-based fluorescent probe designed to mimic serotonin.[1][2][3] Its mechanism of action involves a two-step process that allows for the specific labeling of serotonergic neurons. First, F-FN246 is taken up from the extracellular space into the neuron's cytosol by the serotonin transporter (SERT). Subsequently, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This accumulation within vesicles leads to a bright fluorescent signal within the soma of serotonergic neurons.[1]
Key Properties of F-FN246:
| Property | Value | Reference |
| One-Photon Excitation (max) | 392 nm | [4] |
| One-Photon Emission (max) | 427 nm | [4] |
| Two-Photon Excitation | 760 nm | [1] |
| Two-Photon Emission Collection | 435-485 nm | [1] |
| Target Transporters | SERT, VMAT2 | [1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of F-FN246 uptake and the experimental workflow for preparing and imaging acute brain slices.
Experimental Protocols
This section provides detailed protocols for the preparation of acute mouse brain slices using the NMDG protective recovery method, followed by F-FN246 labeling and imaging.
Solutions and Reagents
NMDG-HEPES aCSF (for Perfusion and Slicing)
| Reagent | Concentration (mM) | Amount for 1 L |
| NMDG | 92 | 17.96 g |
| KCl | 2.5 | 0.186 g |
| NaH₂PO₄ | 1.25 | 0.15 g |
| NaHCO₃ | 30 | 2.52 g |
| HEPES | 20 | 4.77 g |
| Glucose | 25 | 4.5 g |
| Thiourea | 2 | 0.152 g |
| Na-ascorbate | 5 | 0.99 g |
| Na-pyruvate | 3 | 0.33 g |
| CaCl₂·2H₂O | 0.5 | 0.074 g |
| MgSO₄·7H₂O | 10 | 2.47 g |
Instructions: Prepare 1 L of solution with high-purity water. Adjust pH to 7.3-7.4 with HCl. Osmolality should be 300-310 mOsm/kg. Chill to 2-4°C and continuously carbonate with 95% O₂ / 5% CO₂ before and during use.
HEPES aCSF (for Holding)
| Reagent | Concentration (mM) | Amount for 1 L |
| NaCl | 92 | 5.38 g |
| KCl | 2.5 | 0.186 g |
| NaH₂PO₄ | 1.25 | 0.15 g |
| NaHCO₃ | 30 | 2.52 g |
| HEPES | 20 | 4.77 g |
| Glucose | 25 | 4.5 g |
| Thiourea | 2 | 0.152 g |
| Na-ascorbate | 5 | 0.99 g |
| Na-pyruvate | 3 | 0.33 g |
| CaCl₂·2H₂O | 2 | 0.294 g |
| MgSO₄·7H₂O | 2 | 0.493 g |
Instructions: Prepare 1 L of solution with high-purity water. Adjust pH to 7.3-7.4. Osmolality should be 300-310 mOsm/kg. Continuously carbonate with 95% O₂ / 5% CO₂.
Recording aCSF (for Imaging)
| Reagent | Concentration (mM) | Amount for 1 L |
| NaCl | 125 | 7.31 g |
| KCl | 2.5 | 0.186 g |
| NaH₂PO₄ | 1.25 | 0.15 g |
| NaHCO₃ | 26 | 2.18 g |
| Glucose | 10 | 1.8 g |
| CaCl₂·2H₂O | 2.4 | 0.353 g |
| MgSO₄·7H₂O | 1.3 | 0.32 g |
Instructions: Prepare 1 L of solution with high-purity water. Adjust pH to 7.3-7.4. Osmolality should be 292-296 mOsm/L. Continuously carbonate with 95% O₂ / 5% CO₂.
Acute Brain Slice Preparation Protocol
-
Anesthesia and Perfusion:
-
Deeply anesthetize a 9-11 week old mouse according to approved animal protocols.
-
Perform transcardial perfusion with ice-cold (2-4°C), carbogenated NMDG-HEPES aCSF.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the mouse and extract the brain.
-
Mount the brain on a vibratome (e.g., Leica VT1200) specimen holder using cyanoacrylate glue.
-
Submerge the brain in ice-cold, carbogenated NMDG-HEPES aCSF in the vibratome buffer tray.
-
Cut 300 µm thick coronal slices.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow slices to recover for 10-12 minutes.
-
Transfer the slices to a holding chamber containing HEPES aCSF at room temperature, continuously bubbled with 95% O₂ / 5% CO₂.
-
Let the slices rest for at least 1 hour before F-FN246 incubation.
-
F-FN246 Labeling and Imaging Protocol
-
F-FN246 Incubation:
-
Incubate the recovered brain slices in a solution of 20 µM F-FN246 in carbogenated Recording aCSF for 30 minutes at room temperature.[1]
-
-
Washing and Mounting:
-
After incubation, transfer the slices to an imaging chamber continuously perfused with carbogenated Recording aCSF at a flow rate of 1-2 mL/min.
-
Wash the slices in the perfusion chamber for at least 10 minutes before imaging to reduce background fluorescence.[1]
-
-
Two-Photon Microscopy:
-
Visualize fluorescently labeled neurons using a two-photon microscope.
-
Use a water-immersion objective (e.g., 60x, 0.9 NA).
-
Excite F-FN246 at a wavelength of 760 nm.[1]
-
Collect the emitted fluorescence using a 435-485 nm bandpass filter.[1]
-
Acquire images at a sufficient depth from the slice surface (e.g., >25 µm) to ensure visualization of healthy neurons.
-
Data and Expected Results
Using this protocol, you can expect to see specific labeling of serotonergic neuron somas, particularly in regions with a high density of these neurons, such as the dorsal raphe nucleus. The fluorescence should appear as bright puncta within the cell bodies, corresponding to the accumulation of F-FN246 in synaptic vesicles. The NMDG protective recovery method should yield slices with well-preserved neuronal morphology, suitable for high-resolution imaging.
Quantitative Parameters Summary:
| Parameter | Value |
| Mouse Age | 9-11 weeks |
| Slice Thickness | 300 µm |
| Slicing Solution Temperature | 2-4°C |
| Initial Recovery Temperature | 32-34°C |
| Initial Recovery Time | 10-12 minutes |
| Holding Time | ≥ 1 hour |
| F-FN246 Concentration | 20 µM |
| F-FN246 Incubation Time | 30 minutes |
| Wash Time Before Imaging | ≥ 10 minutes |
Troubleshooting
-
Low Fluorescence Signal:
-
Ensure that the aCSF solutions are fresh and properly carbogenated.
-
Verify the concentration and integrity of the F-FN246 stock solution.
-
Increase the laser power during imaging, being mindful of potential phototoxicity.
-
Check the alignment and performance of the microscope's optical components.
-
-
High Background Fluorescence:
-
Increase the wash time after F-FN246 incubation.
-
Ensure the brain was properly perfused to remove blood, which can be a source of autofluorescence.
-
Optimize the imaging depth to avoid the more damaged superficial layers of the slice.
-
-
Poor Slice Health:
-
Minimize the time between decapitation and placing the brain in ice-cold aCSF.
-
Ensure all solutions are thoroughly chilled and continuously carbogenated.
-
Handle the slices gently at all times to avoid mechanical damage.
-
Confirm the accuracy of the composition and pH of all aCSF solutions.
-
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two-photon Excitation Spectra of Fluorochromes - Core Facility Bioimaging - LMU Munich [bioimaging.bmc.med.uni-muenchen.de]
- 4. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
Measuring Serotonin Transporter Activity In Vitro Using FFN246: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing FFN246, a fluorescent false neurotransmitter, to measure the activity of the serotonin transporter (SERT) in vitro. This compound acts as a substrate for both SERT and the vesicular monoamine transporter 2 (VMAT2), allowing for the direct and quantitative assessment of SERT function in various experimental setups, including 96-well cell culture assays.[1][2][3] Its fluorescent properties provide a sensitive and efficient method for screening potential SERT inhibitors and characterizing SERT kinetics. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug development.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic signaling.[4][5] It is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[6] this compound is a novel molecular probe that combines an acridone fluorophore with the ethylamine structure of serotonin, enabling it to be a substrate for SERT.[1][2][3] Upon transport into cells via SERT, the intracellular accumulation of this compound can be quantified by fluorescence, providing a direct measure of transporter activity.[1][7] This method offers a valuable tool for high-throughput screening of compounds that modulate SERT function.
Mechanism of Action
This compound is actively transported across the cell membrane by SERT. Once inside the cell, it can also be taken up into intracellular vesicles by VMAT2.[1][2][8] The measurement of SERT activity is based on the initial rate of this compound uptake from the extracellular medium into the cell. This process is dependent on active SERT transporters on the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its use in measuring SERT activity.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Excitation Wavelength | 392 nm | [8] |
| Emission Wavelength | 427 nm | [8] |
| Transporter Substrate | SERT, VMAT2 | [1][2][8] |
Table 2: Inhibition Constants (Ki) of SSRIs Determined Using this compound Assay
| Compound | Ki (nM) | Cell Line |
| Imipramine | 4.8 ± 1.1 | hSERT-HEK |
| Citalopram | 1.6 ± 0.4 | hSERT-HEK |
Data extracted from supplementary information of the primary reference.[1]
Table 3: this compound Uptake Selectivity over other Monoamine Transporters
| Transporter | Relative Uptake (Signal-to-Basal Ratio) |
| hSERT | ~2.1-fold higher than FFN54 |
| hNET | ~30% lower than hSERT |
| hDAT | ~40% lower than hSERT |
This compound shows preferential, though not completely selective, uptake by SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1]
Experimental Protocols
Protocol 1: In Vitro SERT Activity Assay in 96-Well Plates
This protocol describes a fluorescence-based assay to measure SERT activity in human embryonic kidney (HEK) cells stably expressing the human SERT (hSERT-HEK).
Materials:
-
hSERT-HEK cells
-
Null-transfected HEK cells (for background control)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
SERT inhibitors (e.g., imipramine, citalopram)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hSERT-HEK and null-transfected HEK cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the experiment.
-
Compound Pre-incubation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with HBSS-HEPES buffer.
-
Add HBSS-HEPES buffer containing the desired concentrations of test compounds (potential SERT inhibitors) or a vehicle control to the appropriate wells. For determining non-specific uptake, use a known SERT inhibitor like 2 µM imipramine.[1]
-
Incubate the plate at 37°C for 30 minutes.
-
-
This compound Incubation:
-
Wash:
-
Aspirate the this compound-containing solution from all wells.
-
Wash the cells twice with ice-cold HBSS-HEPES buffer to terminate the uptake and remove extracellular this compound.
-
-
Fluorescence Measurement:
-
Add fresh HBSS-HEPES buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~392 nm and emission at ~427 nm.
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence intensity of the null-transfected cells from the fluorescence intensity of the hSERT-HEK cells for each condition.
-
Specific Uptake Calculation: The SERT-specific uptake is the difference between the total uptake (vehicle-treated hSERT-HEK cells) and the non-specific uptake (imipramine-treated hSERT-HEK cells).
-
Inhibition Curve: To determine the potency of test compounds (IC50), plot the percentage of specific uptake against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Applications
-
High-Throughput Screening (HTS): The 96-well plate format is amenable to HTS for the discovery of novel SERT inhibitors.[1][9]
-
Pharmacological Characterization: This assay can be used to determine the potency (IC50 or Ki) of known and novel compounds that target SERT.[1]
-
Functional Studies: this compound can be used to study the functional consequences of SERT mutations or allosteric modulation.
-
Live-Cell Imaging: In addition to plate-based assays, this compound can be used for fluorescence microscopy to visualize SERT activity in living cells and tissues, such as acute brain slices.[1][3]
Limitations
While this compound is a powerful tool, it is important to consider its limitations. It is not completely selective for SERT and shows some uptake by DAT and NET.[1][7] Therefore, for studies in mixed neuronal populations, pharmacological controls or cell lines with specific transporter expression are necessary to isolate SERT-mediated uptake. Additionally, its dual interaction with VMAT2 means that the measured fluorescence represents cellular accumulation, not just plasma membrane transport, although the initial uptake rate primarily reflects SERT activity.
Conclusion
This compound is a valuable fluorescent probe for the direct and quantitative measurement of SERT activity in vitro. The protocols provided herein offer a robust framework for researchers to employ this tool in drug discovery and the fundamental study of serotonergic systems. Careful experimental design, including appropriate controls, will ensure accurate and reproducible results.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Both synthesis and reuptake are critical for replenishing the releasable serotonin pool in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Combining FFN246 with Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sequential use of the fluorescent false neurotransmitter FFN246 for labeling serotonergic neurons and subsequent immunohistochemistry (IHC) for the detection of additional protein targets within the same tissue sample.
Introduction
This compound is a fluorescent probe that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] This property allows for the specific labeling of serotonergic neurons, as this compound is actively taken up into the neuron via SERT and then sequestered into synaptic vesicles by VMAT2.[2][5] Its intrinsic fluorescence provides a powerful tool for visualizing serotonergic neuron cell bodies and, to a lesser extent, their projections in living tissue or acute brain slices.[2][3][4]
Combining this compound labeling with immunohistochemistry allows for the colocalization of specific proteins of interest within identified serotonergic neurons. This powerful combination can be used to study the expression and localization of receptors, signaling proteins, or pathological markers in the context of the serotonergic system, providing valuable insights for neuroscience research and drug development.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Excitation Maximum | ~392 nm | [1] |
| Emission Maximum | ~427 nm | [1] |
| Transporter Substrate | SERT and VMAT2 | [1][2][5] |
| Application | Labeling serotonergic neurons | [1][2][3] |
| Recommended Concentration | 2.5 - 20 µM | [1][2] |
| Typical Incubation Time | 30 - 45 minutes | [2] |
Recommended Fluorophores for Secondary Antibodies in IHC
To minimize spectral overlap with this compound (emission max ~427 nm), it is recommended to use secondary antibodies conjugated with fluorophores that have emission spectra in the green, red, or far-red regions.
| Fluorophore | Excitation (nm) | Emission (nm) | Color |
| Alexa Fluor 488 | 495 | 519 | Green |
| FITC | 495 | 519 | Green |
| Alexa Fluor 555 | 555 | 565 | Orange/Red |
| Cy3 | 550 | 570 | Orange/Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Cy5 | 650 | 670 | Far-Red |
Signaling Pathway and Experimental Workflow
This compound Uptake and Localization
The following diagram illustrates the mechanism of this compound uptake into a serotonergic neuron.
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN246: A Fluorescent Probe for Visualizing Vesicular Monoamine Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for studying the serotonergic system.[1][2][3] As a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), this compound allows for the visualization of serotonin uptake, packaging into vesicles, and release from monoaminergic neurons.[1][2][3] Its unique properties make it an invaluable probe for researchers in neuroscience and drug development investigating the mechanisms of neurotransmission and the effects of various pharmacological agents.
This compound is an acridone-based compound that combines the fluorophore with an ethylamine recognition element of serotonin.[1] This design allows it to be recognized and transported by both SERT and VMAT2.[1][3] The probe has an excitation and emission maximum of 392/427 nm, respectively.[4][5]
Principle of Action
The mechanism of this compound for tracking vesicular monoamine transport involves a two-step process. First, this compound is taken up from the extracellular space into the neuron's cytosol by the serotonin transporter (SERT). Subsequently, the vesicular monoamine transporter 2 (VMAT2) recognizes this compound in the cytosol and actively transports it into synaptic vesicles, where it accumulates due to the acidic environment. This accumulation within vesicles allows for fluorescent visualization of VMAT2 activity and the dynamics of vesicular loading.
Caption: this compound uptake and vesicular accumulation pathway.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and related compounds for vesicular monoamine transport studies.
| Compound | Parameter | Value | Transporter | System | Reference |
| This compound | Excitation/Emission | 392/427 nm | - | - | [4][5] |
| This compound | KM | 14.3 ± 1.9 μM | hSERT | HEK cells | [6] |
| FFN206 | Apparent Km | 1.16 ± 0.10 µM | VMAT2 | VMAT2-transfected HEK cells | [7][8] |
| Reserpine | IC50 | 73.09 nM | VMAT2 | HEK cells (FFN206 uptake) | [9] |
| Tetrabenazine | IC50 | 30.41 nM | VMAT2 | HEK cells (FFN206 uptake) | [9] |
Experimental Protocols
In Vitro: VMAT2-Dependent Uptake in Cell Culture
This protocol describes the use of this compound to measure VMAT2 activity in Human Embryonic Kidney (HEK) cells stably expressing rat VMAT2 (rVMAT2-HEK).
Materials:
-
rVMAT2-HEK cells
-
Null-transfected HEK cells (control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
This compound stock solution
-
VMAT2 inhibitors (e.g., Dihydrotetrabenazine (DTBZ), Reserpine)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture rVMAT2-HEK and null-transfected HEK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Plate cells onto poly-D-lysine coated plates suitable for fluorescence microscopy.
-
This compound Incubation: Once cells reach desired confluency, replace the culture medium with a solution containing this compound (e.g., 5 µM) in a suitable buffer. Incubate for a specified time (e.g., 30 minutes).[4]
-
Inhibitor Treatment (Optional): For control experiments, pre-incubate cells with a VMAT2 inhibitor (e.g., 2 µM DTBZ or 2 µM Reserpine) before adding this compound.[1]
-
Washing: After incubation, wash the cells with fresh medium or buffer to remove extracellular this compound.
-
Imaging: Visualize the intracellular fluorescence using a wide-field epifluorescence microscope. VMAT2-dependent uptake will appear as bright, punctate staining within the cells, corresponding to accumulation in acidic vesicles.[1]
Caption: Workflow for in vitro VMAT2-dependent this compound uptake assay.
In Vivo: Labeling Serotonergic Neurons in Acute Brain Slices
This protocol details the application of this compound for labeling serotonergic neurons in acute mouse brain slices.[1]
Materials:
-
Mouse (e.g., Cg-Tg(Fev-cre)1Esd/J crossed with Ai32(RCL-ChR2(H134R)/EYFP))[1]
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Two-photon microscope
-
Perfusion chamber
Procedure:
-
Slice Preparation:
-
This compound Incubation: Incubate the brain slices in ACSF containing this compound (e.g., 20 µM) for 30 minutes.[1][4]
-
Washing: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for at least 10 minutes to wash out excess this compound.[1]
-
Imaging:
-
Use a two-photon microscope to visualize this compound fluorescence.
-
Identify serotonergic neurons (e.g., in the dorsal raphe nucleus) based on their morphology and, if using a reporter mouse line, co-localization with the reporter signal (e.g., eYFP).[1]
-
Caption: Workflow for labeling serotonergic neurons with this compound in acute brain slices.
Applications in Research and Drug Development
-
Studying VMAT2 Function: this compound provides a direct method to visualize and quantify VMAT2 activity in live cells and tissues.[1]
-
High-Throughput Screening: The fluorescence-based nature of this compound makes it suitable for developing high-throughput screening assays to identify novel VMAT2 inhibitors or modulators.[7]
-
Neurodegenerative Disease Research: Impaired vesicular monoamine transport is implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[9] this compound can be used to study the effects of disease models or potential therapeutic agents on VMAT2 function.
-
Understanding Neurotransmitter Dynamics: By visualizing the loading of a fluorescent probe into synaptic vesicles, this compound helps to elucidate the fundamental processes of neurotransmitter storage and release.[3]
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals interested in the vesicular monoamine transport system. Its ability to act as a fluorescent substrate for both SERT and VMAT2 allows for detailed investigation of serotonin uptake and vesicular packaging. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in a variety of experimental settings.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent SERT, VMAT2 | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FFN246 Technical Support Center: Troubleshooting Background Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FFN246, a fluorescent probe for the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues related to background fluorescence during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent false neurotransmitter that acts as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1] It is used to label serotonergic neurons and study SERT activity in various experimental setups, including 96-well cell culture assays and acute mouse brain slices.[2][3]
| Property | Value |
| Excitation Maximum | 392 nm[1] |
| Emission Maximum | 427 nm[1] |
Q2: I am observing high background fluorescence in my experiment. What are the common causes?
High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources. A systematic approach is necessary to identify and mitigate the problem. The primary causes can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself.
-
Non-specific binding of this compound: The probe binding to targets other than SERT or VMAT2.
-
Excessive this compound concentration: Using a higher concentration of the probe than necessary.
-
Insufficient washing: Failure to remove unbound this compound from the sample.
Q3: How can I determine the source of the high background?
To pinpoint the source of the background, it is crucial to include proper controls in your experiment.
-
Unstained Control: Image an unstained sample (cells or tissue treated with all reagents except this compound) using the same imaging parameters as your experimental samples. If you observe significant fluorescence, the issue is likely autofluorescence.
-
Inhibitor Control: Pre-incubate your sample with a SERT inhibitor (e.g., imipramine or citalopram) or a VMAT2 inhibitor (e.g., dihydrotetrabenazine or reserpine) before adding this compound. A significant reduction in fluorescence confirms that the signal is primarily from specific uptake. If a high background persists even with inhibitors, it suggests non-specific binding or other SERT/VMAT2-independent uptake. Research has shown that a relatively high background fluorescent signal can persist even with SERT inhibition, suggesting significant SERT-independent background uptake in brain tissue.[2]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural emission of light by biological structures such as mitochondria and lysosomes.
| Troubleshooting Step | Recommendation |
| Spectral Separation | If possible, use imaging equipment with narrow bandpass filters to separate the this compound signal from the autofluorescence spectrum. |
| Background Subtraction | Acquire an image of an unstained sample and use it for background subtraction during image analysis. |
Guide 2: Optimizing this compound Concentration and Incubation Time
Using the lowest effective concentration of this compound can significantly reduce background without compromising the signal.
| Application | Recommended Starting Concentration | Recommended Incubation Time |
| Cell Culture (e.g., HEK cells) | 2.5 µM[2] | 30 minutes[1] |
| Acute Brain Slices | 20 µM[2] | 30 - 45 minutes[1][2] |
Optimization Protocol:
-
Titration: Perform a concentration-response experiment, testing a range of this compound concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM).
-
Time Course: For the optimal concentration, perform a time-course experiment (e.g., 15 min, 30 min, 45 min, 60 min) to determine the incubation time that yields the best signal-to-noise ratio.
-
Signal-to-Noise Assessment: Quantify the fluorescence intensity in your region of interest (specific signal) and in a background region. Calculate the signal-to-noise ratio (Signal/Background) for each condition to identify the optimal parameters.
Guide 3: Improving Wash Steps
Insufficient washing can leave a high concentration of unbound this compound in the sample, contributing to background fluorescence.
| Troubleshooting Step | Recommendation |
| Increase Wash Volume and Duration | After this compound incubation, wash the samples 3-4 times with a larger volume of buffer (e.g., PBS or ACSF) for 5-10 minutes each. |
| Use Fresh Buffer | Ensure that all buffers are freshly prepared and free of contaminants that might fluoresce. |
Guide 4: Addressing Non-Specific Binding and Off-Target Effects
This compound's lipophilic nature may contribute to its non-specific binding.[2]
| Troubleshooting Step | Recommendation |
| Blocking Agents | For fixed-cell imaging, consider using a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) before this compound incubation to reduce non-specific binding sites. |
| Use of Additional Inhibitors | In brain tissue, SERT-independent background uptake has been observed.[2] In such cases, co-incubation with an inhibitor for other monoamine transporters, such as nomifensine (for dopamine and norepinephrine transporters), may help to reduce off-target uptake, although this was not found to be significantly effective in one study.[2] |
Experimental Protocols
Protocol 1: this compound Staining in Cultured Cells (hSERT-HEK cells)
This protocol is adapted from studies using HEK cells stably expressing the human serotonin transporter (hSERT).[2]
-
Cell Plating: Plate hSERT-HEK cells in a 96-well plate and grow to confluence.
-
Inhibitor Pre-incubation (Optional): To confirm specific uptake, pre-incubate cells with a SERT inhibitor (e.g., 2 µM imipramine) for 1 hour.
-
This compound Incubation: Add this compound to the experimental media to a final concentration of 2.5 µM and incubate for 30 minutes.
-
Washing: Aspirate the this compound-containing medium and wash the cells 3 times with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~390 nm, Emission: ~430 nm).
Protocol 2: this compound Staining in Acute Mouse Brain Slices
This protocol is based on experiments labeling serotonergic neurons in the dorsal raphe nucleus of mouse brain slices.[2]
-
Brain Slice Preparation: Prepare 300 µm thick coronal brain slices in ice-cold artificial cerebrospinal fluid (ACSF). The ACSF should be continuously bubbled with 95% O2 / 5% CO2.
-
ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2.4 CaCl2, 1.3 MgSO4, 10 Glucose.
-
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
-
This compound Incubation: Incubate the slices in ACSF containing 20 µM this compound for 45 minutes.
-
Washing: Transfer the slices to fresh ACSF without this compound for at least 10 minutes to wash out excess probe.
-
Imaging: Mount the slices in a perfusion chamber on a microscope stage and image the region of interest.
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its use in inhibiting SERT activity.
| Parameter | Value | Cell Type | Notes |
| This compound Concentration | 2.5 µM | hSERT-HEK | For cell culture assays.[2] |
| This compound Concentration | 20 µM | Acute Mouse Brain Slices | For tissue labeling.[2] |
| Imipramine Ki | 4.8 ± 1.1 nM | hSERT-HEK | Inhibition of this compound uptake.[2] |
| Citalopram Ki | 1.6 ± 0.4 nM | hSERT-HEK | Inhibition of this compound uptake.[2] |
This technical support guide provides a starting point for troubleshooting background fluorescence when using this compound. Optimal conditions may vary depending on the specific experimental setup and instrumentation. It is always recommended to perform pilot experiments to determine the best parameters for your system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN246 Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the FFN246 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio in experiments utilizing the fluorescent false neurotransmitter this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent false neurotransmitter that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its primary application is the visualization and labeling of serotonergic neurons, enabling the study of serotonin uptake and packaging in both cell cultures and acute brain slices.[1][3][5][6]
Q2: What are the excitation and emission wavelengths for this compound?
The excitation and emission spectra for this compound are 392 nm and 427 nm, respectively.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[1]
Q4: What is the mechanism of this compound uptake and accumulation?
This compound is actively transported into serotonergic neurons from the extracellular space by SERT.[5][7] Once inside the neuron, it is then packaged into synaptic vesicles by VMAT2, leading to its accumulation and allowing for fluorescent visualization.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, focusing on optimizing the signal-to-noise ratio.
High Background Fluorescence
High background can obscure the specific this compound signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the lower end of the recommended concentration range and incrementally increase it. |
| Non-specific binding of this compound. | - Increase the number and duration of wash steps after this compound incubation to remove unbound probe. - Use an appropriate imaging buffer with minimal autofluorescence. |
| Autofluorescence from sample or media. | - Image a control sample without this compound to assess the level of autofluorescence. - Use a specialized imaging medium designed to reduce background fluorescence. |
| Suboptimal imaging parameters. | - Adjust the gain and exposure settings on the microscope. Start with lower settings and increase as needed to enhance the specific signal without amplifying the background. |
Low Signal Intensity
A weak this compound signal can be difficult to distinguish from the background noise.
| Potential Cause | Recommended Solution |
| This compound concentration is too low. | Gradually increase the this compound concentration within the recommended range. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient uptake and accumulation of this compound. |
| Low expression of SERT/VMAT2 in the sample. | Confirm the expression of SERT and VMAT2 in your experimental model. Use a positive control with known high expression if possible. |
| Photobleaching. | - Minimize the exposure of the sample to excitation light. - Use an anti-fade mounting medium for fixed samples. - Reduce the laser power or exposure time during image acquisition. |
| Incorrect filter sets. | Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (Ex: 392 nm, Em: 427 nm).[1] |
Signal Not Specific to Serotonergic Neurons
This compound signal appearing in non-serotonergic cells indicates off-target effects.
| Potential Cause | Recommended Solution |
| Uptake by other monoamine transporters. | While this compound is designed for the serotonergic system, some off-target uptake can occur. Use specific inhibitors for other monoamine transporters (e.g., for the dopamine transporter - DAT, and norepinephrine transporter - NET) to block non-specific uptake. |
| Passive diffusion of this compound. | The lipophilic nature of this compound can lead to some passive diffusion across cell membranes.[7] Optimize the this compound concentration and incubation time to favor transporter-mediated uptake over passive diffusion. Shorter incubation times and lower concentrations can help. |
| Confirmation of SERT-dependent uptake. | Perform a control experiment by co-incubating the sample with a known SERT inhibitor (e.g., citalopram or imipramine). A significant reduction in fluorescence intensity in the presence of the inhibitor confirms SERT-dependent uptake.[5] |
Experimental Protocols & Data
This compound Staining Protocol for Cell Culture
This protocol is a general guideline for staining cultured cells expressing SERT and VMAT2.
| Step | Procedure |
| 1. Cell Plating | Plate cells on an appropriate imaging dish or plate and allow them to adhere and reach the desired confluency. |
| 2. This compound Incubation | - Prepare a working solution of this compound in your imaging medium. A typical concentration range is 2.5 µM to 20 µM.[1] - Remove the culture medium from the cells and replace it with the this compound-containing medium. - Incubate for 30 minutes at 37°C.[1] |
| 3. Washing | - Aspirate the this compound solution. - Wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove unbound this compound. |
| 4. Imaging | Image the cells using a fluorescence microscope with the appropriate filter sets (Ex: ~392 nm, Em: ~427 nm). |
| 5. (Optional) Control | To confirm SERT-specific uptake, pre-incubate a parallel set of cells with a SERT inhibitor (e.g., 2 µM imipramine) for 15-30 minutes before adding this compound.[5] |
This compound Staining Protocol for Acute Brain Slices
This protocol provides a general procedure for labeling serotonergic neurons in acute brain slices.
| Step | Procedure |
| 1. Slice Preparation | Prepare acute brain slices (e.g., 300 µm thick) using a vibratome and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF).[5] |
| 2. This compound Incubation | - Transfer the slices to a chamber containing aCSF with this compound. A typical concentration is 20 µM.[1] - Incubate for 30 minutes.[1] |
| 3. Washing | Transfer the slices to a chamber with fresh, oxygenated aCSF and wash for at least 10 minutes to reduce background fluorescence.[5] |
| 4. Imaging | Mount the slices in an imaging chamber and visualize using a fluorescence microscope. |
| 5. (Optional) Control | For inhibition experiments, pre-incubate slices with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes before and during the this compound incubation.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Context | Reference |
| Excitation Wavelength | 392 nm | In vitro spectroscopy | [1] |
| Emission Wavelength | 427 nm | In vitro spectroscopy | [1] |
| Concentration for Cell Culture | 2.5 - 20 µM | 96-well plate assays and microscopy | [1] |
| Incubation Time for Cell Culture | 30 minutes | Standard protocol | [1] |
| Concentration for Brain Slices | 20 µM | Acute mouse brain slices | [1] |
| Incubation Time for Brain Slices | 30 minutes | Standard protocol | [1] |
Visualizations
This compound Cellular Uptake and Transport Pathway
Caption: this compound is transported into the neuron by SERT and packaged into vesicles by VMAT2.
Troubleshooting Logic for High Background
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Experimental Workflow for this compound Staining and Control
Caption: A flowchart illustrating the experimental and control arms for this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
FFN246 Technical Support Center: Troubleshooting Photobleaching and Phototoxicity
Welcome to the technical support center for FFN246, a fluorescent false neurotransmitter for visualizing serotonergic neurons. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to photobleaching and phototoxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
| Property | Value |
| Excitation Maximum | ~392 nm |
| Emission Maximum | ~427 nm |
| Core Structure | Acridone |
Q2: What are photobleaching and phototoxicity?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This manifests as a dimming of the fluorescent signal during imaging.
Phototoxicity refers to the damaging effects of light on cells and tissues, which is often exacerbated in the presence of fluorescent molecules. Light exposure can lead to the production of reactive oxygen species (ROS), which can damage cellular components and compromise cell health.[4][5]
Q3: Is this compound prone to photobleaching and phototoxicity?
Like most fluorescent probes, this compound is susceptible to photobleaching and can induce phototoxicity, particularly with high-intensity or prolonged light exposure. The acridone core of this compound, like other cyclic aromatic structures, can participate in photochemical reactions that lead to bleaching and the generation of ROS. While this compound is described as having "improved photophysical properties," users should still take precautions to minimize these effects.[1][2][3]
Q4: How can I assess the phototoxicity of this compound in my specific cell type?
To assess phototoxicity, you can perform cell viability assays on your neuronal cultures after this compound labeling and imaging. A common approach is to compare the viability of cells exposed to this compound and the imaging light source with control groups (e.g., cells with this compound but no light exposure, cells with light exposure but no this compound, and an untreated control).
| Assay | Principle |
| Calcein-AM / Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) | Calcein-AM stains live cells green, while PI or EthD-1 stains dead cells red.[6][7][8] |
| PrestoBlue™ or Resazurin-based assays | Measures the metabolic activity of viable cells.[8] |
| Morphological Assessment | Visually inspect cells for signs of stress or apoptosis, such as membrane blebbing, neurite retraction, or nuclear condensation.[4] |
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Fluorescence Signal (Photobleaching)
Symptoms:
-
The fluorescent signal from this compound-labeled neurons diminishes quickly during time-lapse imaging.
-
Initial images are bright, but subsequent images in a Z-stack or time series are significantly dimmer.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | Reduce the intensity of the excitation light from your laser or lamp. Use the lowest light level that provides an adequate signal-to-noise ratio. |
| Decrease the exposure time for each image. | |
| Reduce the frequency of image acquisition in time-lapse experiments. | |
| Suboptimal Imaging System Settings | Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera) to minimize the required excitation light. |
| Ensure your filter sets are optimized for this compound's excitation and emission spectra to maximize signal detection. | |
| Environmental Factors | For live-cell imaging, consider using an imaging medium with antioxidants or oxygen scavengers to reduce the rate of photobleaching. |
Issue 2: Signs of Cell Stress or Death After Imaging (Phototoxicity)
Symptoms:
-
Neuronal morphology changes during or after imaging (e.g., neurite retraction, cell body swelling, or blebbing).
-
Reduced cell viability in imaged samples compared to controls.
-
Altered physiological responses in imaged cells.
Possible Causes and Solutions:
| Cause | Solution |
| High Light Intensity and/or Long Exposure | This is the primary driver of phototoxicity. Implement all the solutions for reducing photobleaching, as they will also reduce phototoxicity. |
| Use longer wavelength excitation if possible, although this compound is excited in the violet/near-UV range. If using two-photon microscopy, carefully optimize the laser power. | |
| Reactive Oxygen Species (ROS) Production | Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS.[9] |
| Use a specialized live-cell imaging medium designed to reduce phototoxicity. | |
| This compound Concentration | Use the lowest concentration of this compound that provides adequate labeling. A typical starting range is 2.5-20 µM.[10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound in Neuronal Cultures to Minimize Photobleaching and Phototoxicity
-
Cell Preparation: Culture primary neurons or iPSC-derived neurons on imaging-quality glass-bottom dishes or plates.
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in your preferred imaging buffer (e.g., Hibernate-E or a phototoxicity-reducing imaging medium) to a final concentration of 5-10 µM.
-
Replace the culture medium with the this compound-containing imaging buffer.
-
Incubate the cells for 30 minutes at 37°C.[1]
-
-
Washing:
-
Gently aspirate the this compound solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove background fluorescence.
-
-
Imaging:
-
Place the dish on the microscope stage with a temperature and CO₂-controlled environmental chamber.
-
Locate the cells of interest using brightfield or DIC to minimize fluorescence exposure.
-
Set the excitation light source to the lowest possible intensity.
-
Use the shortest possible exposure time that provides a clear signal.
-
For time-lapse imaging, set the longest possible interval between acquisitions that will still capture the dynamics of interest.
-
Acquire images using a high-sensitivity camera.
-
Protocol 2: Assessing this compound-Induced Phototoxicity
-
Plate Cells: Seed neurons in a 96-well, black-walled, clear-bottom imaging plate.
-
Experimental Groups:
-
Group A: Untreated control (no this compound, no light exposure).
-
Group B: this compound only (load with this compound, but do not image).
-
Group C: Light only (expose to the same imaging light protocol as Group D, but without this compound).
-
Group D: this compound + Light (load with this compound and perform your standard imaging protocol).
-
-
This compound Loading and Imaging: Load and image Group D (and expose Group C to light) as described in Protocol 1.
-
Viability Assay:
-
Immediately after imaging, perform a cell viability assay (e.g., Calcein-AM and Propidium Iodide) on all groups according to the manufacturer's instructions.
-
Use a plate reader or an automated imager to quantify the fluorescence in each well.
-
-
Data Analysis: Normalize the viability of each experimental group to the untreated control (Group A). Significant differences between Group D and the other groups will indicate phototoxicity.
Visualizations
Caption: A streamlined workflow for this compound live-cell imaging experiments.
Caption: Key events in light-induced phototoxicity mediated by fluorescent probes.
Caption: A decision tree for troubleshooting common this compound imaging issues.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
FFN246 Staining in Neuronal Cultures: A Technical Support Center
Welcome to the technical support center for FFN246, a fluorescent false neurotransmitter for visualizing serotonergic neurons. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound staining experiments in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed to label serotonergic neurons. It functions as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2)[1][2]. Its uptake is dependent on SERT activity, allowing for the specific labeling of serotonin-producing neurons[3]. Once inside the neuron, it is packaged into synaptic vesicles by VMAT2, tracing the serotonin uptake and packaging process[1][3][4].
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission spectra for this compound are approximately 392 nm and 427 nm, respectively[1][2].
Q3: What is the recommended concentration and incubation time for this compound staining?
A3: The recommended concentration of this compound for neuronal cultures typically ranges from 2.5 µM to 20 µM, with a standard incubation time of 30 minutes[1][2]. However, optimization may be required depending on the specific cell type and experimental conditions. For instance, in acute mouse brain slices, a concentration of 20 µM for 30-45 minutes has been used effectively[1][3].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to create a stock solution[1]. For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[1]. The powder form is stable for up to 3 years when stored at -20°C[1].
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining in neuronal cultures.
Issue 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Probe Concentration | Titrate the this compound concentration. While the recommended range is 2.5-20 µM, your specific neuronal culture might require a higher concentration for robust staining[1]. |
| Insufficient Incubation Time | Increase the incubation time. While 30 minutes is standard, extending the incubation to 45 or 60 minutes may enhance signal intensity[3]. |
| Low SERT or VMAT2 Expression | Ensure your neuronal culture model expresses sufficient levels of both SERT and VMAT2, as this compound uptake and vesicular loading are dependent on these transporters[1][3]. |
| Incorrect Imaging Parameters | Verify that the excitation and emission settings on your microscope are optimized for this compound (Ex: ~392 nm, Em: ~427 nm)[1]. |
| Poor Cell Health | Ensure the neuronal cultures are healthy and viable before staining. Unhealthy cells may not efficiently uptake the probe. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Probe Concentration | Reduce the concentration of this compound. High concentrations can lead to increased non-specific binding and background fluorescence[5]. |
| SERT-Independent Uptake | This compound can exhibit some uptake independent of SERT, contributing to background signal[3]. To confirm SERT-specific staining, include a control where cells are pre-incubated with a SERT inhibitor like imipramine (2 µM) or citalopram (200 nM)[3]. A significant reduction in signal in the presence of the inhibitor confirms SERT-dependent uptake. |
| High Lipophilicity of the Probe | The relatively lipophilic nature of this compound can contribute to background signal[3]. Ensure thorough washing steps after incubation to remove unbound probe. |
| Autofluorescence of Culture Medium or Vessels | Image cells in a low-fluorescence imaging medium. If using plastic-bottom plates, consider switching to glass-bottom plates to reduce background fluorescence. |
| Insufficient Washing | Increase the number and duration of wash steps after this compound incubation to more effectively remove unbound probe. |
Quantitative Data Summary
Table 1: this compound Properties and Recommended Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | ~392 nm | [1][2] |
| Emission Wavelength | ~427 nm | [1][2] |
| Recommended Concentration Range | 2.5 - 20 µM | [1] |
| Recommended Incubation Time | 30 minutes | [1] |
| KM for hSERT | 14 µM | [3] |
| Ki for Imipramine | 4.8 ± 1.1 nM | [3] |
| Ki for Citalopram | 1.6 ± 0.4 nM | [3] |
Experimental Protocols
Detailed Protocol for this compound Staining in Primary Neuronal Cultures
-
Cell Culture Preparation:
-
Plate primary neurons on an appropriate substrate (e.g., poly-D-lysine coated coverslips or plates) and culture under standard conditions until the desired stage of development.
-
-
Preparation of this compound Staining Solution:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed, appropriate experimental media (e.g., Hibernate-E medium) to the desired final concentration (e.g., 10 µM).
-
-
Staining Procedure:
-
Aspirate the culture medium from the neuronal cultures.
-
Gently wash the cells once with pre-warmed experimental media.
-
Add the this compound staining solution to the cells.
-
Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed experimental media or a buffered saline solution (e.g., PBS) to remove unbound this compound. Perform each wash for 5 minutes with gentle agitation.
-
-
Imaging:
-
Image the stained neurons using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~392 nm, Emission: ~427 nm).
-
For live-cell imaging, maintain the cells in a suitable imaging buffer at 37°C and 5% CO₂.
-
-
(Optional) Control for SERT-Dependent Staining:
-
In a parallel set of cultures, pre-incubate the cells with a SERT inhibitor (e.g., 2 µM imipramine) for 15-30 minutes before adding the this compound staining solution (which should also contain the inhibitor).
-
Compare the fluorescence intensity between the inhibitor-treated and untreated samples.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FFN-246 | Fluorescent Dye | 2210244-83-8 | Invivochem [invivochem.com]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
FFN246 Technical Support Center: Troubleshooting Off-Target Effects on DAT and NET
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of the fluorescent false neurotransmitter (FFN) FFN246 on the dopamine transporter (DAT) and the norepinephrine transporter (NET). This compound is a valuable tool for studying the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2); however, its cross-reactivity with DAT and NET requires careful consideration during experimental design and data interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is primarily a fluorescent substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1] It is designed to enable the visualization of serotonin uptake, packaging, and release in neurons.[1][2]
Q2: Does this compound have off-target effects on the dopamine transporter (DAT) and norepinephrine transporter (NET)?
Yes, this compound is not completely selective for SERT and exhibits substrate activity at both DAT and NET.[1] This means that this compound can be taken up by cells expressing these transporters, which can be a source of confounding signals in your experiments.
Q3: How significant is the off-target uptake of this compound by DAT and NET?
Studies have shown that the uptake of this compound by SERT is significantly higher than by DAT and NET. Specifically, this compound shows 30% and 40% increased uptake at SERT compared to NET and DAT, respectively.[1] While this indicates a degree of selectivity for SERT, the off-target uptake can still be a significant factor, especially in regions with high expression of DAT or NET.
Quantitative Data Summary
The following table summarizes the relative uptake of this compound by the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT) expressed in HEK cells. The data is presented as the Signal-to-Basal (S/B) ratio, which reflects the transporter-specific uptake.
| Transporter | This compound Signal-to-Basal (S/B) Ratio | Relative Uptake Compared to SERT |
| hSERT | 6.5 | 100% |
| hNET | ~4.55 | ~70% |
| hDAT | ~3.9 | ~60% |
Data is derived from studies measuring this compound uptake in HEK cells expressing the respective transporters. The S/B ratio was determined by comparing fluorescence in the absence and presence of specific inhibitors (imipramine for SERT, nomifensine for DAT and NET).[1]
Experimental Protocols
Fluorometric Assay for Measuring this compound Uptake in DAT and NET Expressing Cells
This protocol is adapted from studies characterizing FFN substrates.[1]
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT-HEK) or human NET (hNET-HEK)
-
This compound
-
Nomifensine (for blocking DAT and NET)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture hDAT-HEK and hNET-HEK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation:
-
On the day of the experiment, aspirate the culture medium.
-
To determine non-specific uptake, pre-incubate a subset of wells with 2 µM nomifensine in experimental media for 30-60 minutes at 37°C.
-
For total uptake wells, add experimental media without the inhibitor.
-
-
This compound Incubation:
-
Add this compound to all wells at a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
-
Fluorescence Measurement:
-
Add fresh experimental media to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~392 nm, Em: ~427 nm).
-
-
Data Analysis:
-
Total Uptake: Fluorescence intensity from wells without inhibitor.
-
Non-specific Uptake: Fluorescence intensity from wells with nomifensine.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Signal-to-Basal Ratio (S/B): Total Uptake / Non-specific Uptake.
-
Potential Signaling Pathways Affected by Off-Target Binding
While specific studies on the downstream signaling effects of this compound's interaction with DAT and NET are not yet available, we can infer potential consequences based on the known functions of these transporters. The uptake of any substrate, including this compound, by DAT and NET can potentially influence intracellular signaling cascades.
Figure 1. Potential impact of this compound off-target uptake on DAT and NET signaling pathways.
Troubleshooting Guide
Figure 2. Troubleshooting workflow for this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excess this compound Concentration: High concentrations can lead to increased non-specific binding and background signal.[1] 2. Insufficient Washing: Residual extracellular this compound contributes to background. 3. Autofluorescence: Cells or media components may be inherently fluorescent at the excitation/emission wavelengths of this compound. | 1. Perform a concentration-response curve to determine the optimal this compound concentration that provides a good signal-to-noise ratio. 2. Increase the number and duration of wash steps with ice-cold PBS after this compound incubation. 3. Image unstained cells and media-only wells to assess the level of autofluorescence. If significant, consider using a different imaging medium or applying background subtraction during analysis. |
| Low Specific Signal | 1. Low Transporter Expression: The cell line may not have sufficient levels of DAT or NET expression. 2. Suboptimal Incubation Time: The incubation time may be too short for significant this compound uptake. 3. This compound Degradation: The fluorescent probe may have degraded due to improper storage or handling. | 1. Verify transporter expression levels using techniques like Western blotting or immunocytochemistry. 2. Optimize the this compound incubation time by testing a range of durations (e.g., 15, 30, 60 minutes). 3. Ensure this compound is stored correctly (protected from light, at the recommended temperature) and use a fresh stock if degradation is suspected. |
| High Non-Specific Binding (High signal in the presence of inhibitors) | 1. Ineffective Inhibitor Concentration: The concentration of nomifensine may be insufficient to fully block DAT and NET activity. 2. Insufficient Inhibitor Pre-incubation: The inhibitor may not have had enough time to bind to the transporters before the addition of this compound. 3. This compound Lipophilicity: this compound is relatively lipophilic, which can lead to its passive diffusion across the cell membrane, contributing to non-specific signal.[1] | 1. Perform a dose-response curve for the inhibitor to determine its IC50 and use a concentration that ensures complete blockade (typically 10-100 times the IC50). 2. Increase the pre-incubation time with the inhibitor to ensure it reaches equilibrium with the transporters. 3. While the lipophilicity of this compound is an intrinsic property, ensure that the background signal from non-specific binding is properly subtracted from the total signal to accurately determine the specific uptake. |
| Inconsistent Results | 1. Variability in Cell Health and Density: Inconsistent cell plating and health can lead to variable transporter expression and uptake. 2. Temperature Fluctuations: Monoamine transporter activity is temperature-dependent. | 1. Ensure consistent cell seeding density and monitor cell health and confluency before each experiment. 2. Maintain a constant temperature (typically 37°C) during the incubation steps. |
By understanding the off-target profile of this compound and implementing appropriate experimental controls and troubleshooting strategies, researchers can effectively utilize this valuable tool while minimizing the impact of its interactions with DAT and NET.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN246 Technical Support Center: Enhancing Penetration in Thick Tissue Samples
Welcome to the technical support center for FFN246, a fluorescent false neurotransmitter for visualizing serotonergic neurons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the use of this compound, particularly for achieving deep and even penetration in thick tissue samples.
Troubleshooting Guide
Encountering suboptimal staining with this compound in thick tissues can be a common challenge. This guide provides a structured approach to identifying and resolving potential issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Shallow Penetration of this compound | Inadequate tissue permeability. | Implement a tissue clearing protocol. Options range from solvent-based methods (e.g., 3DISCO, iDISCO) to aqueous-based methods (e.g., CUBIC, Scale) and hydrogel-based methods (e.g., CLARITY, SHIELD)[1][2][3]. The choice of method may depend on your specific tissue and experimental goals. |
| Insufficient incubation time. | Increase the incubation time with this compound. For thick sections (e.g., >100 µm), incubation may need to be extended to 24-72 hours at 4°C to allow for adequate diffusion[4]. | |
| Suboptimal this compound concentration. | Optimize the this compound concentration. While a typical starting concentration is 20 µM for acute brain slices, thicker, cleared tissues may require a higher concentration to drive diffusion[5][6]. Perform a concentration titration to determine the optimal balance between signal and background. | |
| High Background Staining | Non-specific binding of this compound. | Lowering the background labeling of these probes while maintaining SERT activity proved essential for obtaining sufficient signal in the brain tissue[6][7][8][9]. Pre-incubate the tissue with a SERT inhibitor (e.g., 2 µM imipramine) to block transporter-mediated uptake in non-target cells[6]. |
| Autofluorescence of the tissue. | Use a mounting medium with an anti-bleaching agent[10]. If autofluorescence is a significant issue, consider using a fluorescent probe with emission in the near-infrared (NIR) spectrum, as tissue autofluorescence is lower at longer wavelengths[11][12]. | |
| Weak Fluorescent Signal | Low expression of SERT/VMAT2 in the target region. | Confirm the expected expression levels of SERT and VMAT2 in your tissue of interest through literature review or alternative methods like immunohistochemistry. |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium. Image with lower laser power and/or faster acquisition speeds[13]. Consider using two-photon microscopy for deeper imaging with reduced phototoxicity[14]. | |
| Quenching of the fluorescent signal. | Ensure the pH of the imaging buffer is within the optimal range for the this compound fluorophore. Avoid prolonged exposure to fixatives, which can sometimes quench fluorescence[15]. | |
| Uneven Staining | Inefficient diffusion throughout the tissue. | Ensure the tissue is fully submerged and agitated gently during incubation with this compound to promote even distribution of the probe. Bi-directional diffusion methods can also enhance probe penetration[16]. |
| Presence of dense structures hindering penetration. | Tissue clearing methods that remove lipids are particularly effective at improving the homogeneity of staining in dense tissues like the brain[1][3][17]. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent false neurotransmitter designed to visualize serotonergic neurons. It acts as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2)[5][6][7][8]. This means it is actively taken up into serotonergic neurons via SERT and then packaged into synaptic vesicles by VMAT2, allowing for the fluorescent labeling of these specific neuronal populations[6][18].
Q2: Why am I seeing poor penetration of this compound in my thick brain slices?
Thick tissue samples present a physical barrier to the diffusion of fluorescent probes. Several factors can contribute to poor penetration, including the density of the tissue, insufficient incubation time, and suboptimal probe concentration. For tissues thicker than a few hundred microns, standard incubation protocols are often insufficient[4][19].
Q3: How can I improve the penetration of this compound?
To enhance penetration, consider the following:
-
Tissue Clearing: This is a highly effective method for making tissues transparent and permeable to probes. Techniques like CLARITY, CUBIC, and iDISCO remove lipids, which are a major barrier to probe diffusion[1][2][3].
-
Increased Incubation Time: Allow more time for the probe to diffuse throughout the tissue. This can range from several hours to days, depending on the thickness of your sample[4].
-
Optimization of this compound Concentration: A higher concentration may be necessary to create a sufficient gradient for diffusion into the tissue's core.
-
Permeabilization: The addition of a mild detergent, such as Triton X-100, to the staining solution can help to permeabilize cell membranes and facilitate probe entry. However, this should be optimized to avoid tissue damage.
Q4: I am observing high background fluorescence. What can I do to reduce it?
High background can obscure your signal of interest. To mitigate this:
-
Use a SERT Inhibitor: Pre-incubation with a specific SERT inhibitor like imipramine can block non-specific uptake of this compound[6].
-
Washing Steps: Increase the duration and number of washing steps after incubation to remove unbound probe.
-
Reduce Autofluorescence: If the tissue itself is autofluorescent, consider using a mounting medium with an anti-fade reagent or spectral unmixing during image acquisition if your microscope supports it.
Q5: My fluorescent signal is weak. How can I enhance it?
A weak signal can be due to several factors:
-
Low Target Expression: Ensure that the brain region you are studying has a high density of serotonergic neurons.
-
Photobleaching: Minimize the exposure of your sample to the excitation light source. Use the lowest laser power that gives you an acceptable signal-to-noise ratio[13][20].
-
Imaging Deeper: For very thick samples, consider using two-photon or light-sheet microscopy, which offer better penetration depth and reduced scattering compared to confocal microscopy[14].
Experimental Protocols
Protocol 1: this compound Staining of Acute Thick Brain Slices (up to 300 µm)
This protocol is adapted from methodologies described for acute brain slice preparations[6].
-
Slice Preparation:
-
Prepare 300 µm thick brain slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
-
Pre-incubation (Optional, for reducing background):
-
Pre-incubate slices in ACSF containing 2 µM imipramine for 15 minutes at room temperature to block SERT[6].
-
-
This compound Incubation:
-
Washing:
-
Transfer slices to an imaging chamber and perfuse with fresh, oxygenated ACSF for at least 10 minutes to wash out excess probe[6].
-
-
Imaging:
-
Image the slices using a confocal or two-photon microscope. This compound has excitation and emission maxima at approximately 392/427 nm[5].
-
Protocol 2: this compound Staining of Cleared Thick Tissue Samples (e.g., CLARITY)
This protocol provides a general framework for staining cleared tissues with this compound. Optimization will be required based on the specific clearing method used.
-
Tissue Clearing:
-
Washing:
-
Thoroughly wash the cleared tissue in phosphate-buffered saline (PBS) with 0.1% Triton X-100 (PBST) to remove any residual clearing reagents. This may take 1-2 days with several changes of the washing buffer.
-
-
Blocking (Optional):
-
Incubate the tissue in a blocking solution (e.g., PBST with 5% normal goat serum and 0.5% Triton X-100) for 6-12 hours at room temperature with gentle agitation.
-
-
This compound Incubation:
-
Incubate the tissue in the staining solution containing this compound (start with a concentration of 20-50 µM, to be optimized) in PBST.
-
Incubation should be carried out for 2-5 days at 4°C with gentle agitation.
-
-
Washing:
-
Wash the tissue extensively in PBST for 1-2 days, changing the buffer several times to remove unbound this compound.
-
-
Refractive Index Matching and Mounting:
-
Incubate the stained tissue in the appropriate refractive index matching solution for your clearing method until it becomes transparent.
-
Mount the tissue for imaging.
-
-
Imaging:
-
Image the sample using a light-sheet or confocal microscope.
-
Visualizations
Caption: this compound cellular uptake and vesicular packaging pathway.
Caption: Troubleshooting workflow for poor this compound staining.
Caption: Experimental workflow for this compound staining in cleared thick tissue.
References
- 1. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 4. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Tissue Preservation for High-Resolution Confocal Imaging of Single-Molecule RNA-FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Differential effects of prolonged post-fixation on immunohistochemical and histochemical staining for postmortem human brains [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signal-to-Noise Considerations [evidentscientific.com]
FFN246 not labeling axonal projections effectively
This technical support resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of FFN246 for labeling axonal projections.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing effective labeling of axonal projections with this compound?
A1: It is a known limitation that this compound does not effectively label serotonergic (5-HT) axonal projections.[1] While this compound is a fluorescent substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), studies have shown that there is minimal to no observable accumulation of this compound in the axonal projections of serotonergic neurons in various brain regions, including the ventral striatum and the thalamus.[1][2][3] The signal in axons is often not detectable above background fluorescence.[1]
Q2: Is my experimental protocol flawed if I'm not seeing axonal labeling?
A2: Not necessarily. The issue is more likely due to the inherent properties of the this compound probe rather than a specific flaw in your protocol.[1][2][3] Research has consistently demonstrated a lack of significant this compound accumulation in serotonergic axons even under optimized conditions.[1] However, ensuring optimal tissue health, incubation parameters, and imaging settings is crucial for validating results in the neuronal soma.
Q3: Does this compound effectively label any part of serotonergic neurons?
A3: Yes, this compound is effective for labeling the soma (cell bodies) of serotonergic neurons.[1][2][3][4] Studies show that it reliably accumulates in the cell bodies of serotonergic neurons in the dorsal raphe nucleus in acute mouse brain slices.[1][2] This accumulation is dependent on SERT activity, as it can be blocked by SERT inhibitors like imipramine.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a fluorescent false neurotransmitter. It is transported into the neuron from the extracellular space by the serotonin transporter (SERT).[1][3] Once inside the cytosol, it is then taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][3] This leads to a bright, punctate staining pattern within the neuronal soma.[1]
Q5: What are the known issues with this compound that might contribute to poor axonal staining?
A5: Besides its ineffectiveness in labeling axons, this compound can produce significant background fluorescence.[1] There is also a notable level of SERT-independent background uptake in brain tissue, which can complicate the interpretation of results, especially in areas with dense axonal projections where the signal-to-noise ratio is already low.[1]
Troubleshooting Guide
While this compound is not recommended for axonal labeling, this guide will help you troubleshoot common issues related to staining neuronal cell bodies and managing high background.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal in Soma | Inhibitor Presence: Unintended inhibition of SERT or VMAT2. | Ensure no SERT or VMAT2 inhibitors are present in your solutions, unless used as a negative control. |
| Incorrect Concentration: this compound concentration is too low. | The recommended concentration range is 2.5-20 µM.[4] An incubation of 20 µM for 30 minutes has been shown to be effective for soma labeling.[1][4] | |
| Poor Tissue Health: Acute brain slices are not viable. | Ensure slices are prepared in ice-cold, oxygenated ACSF and allowed to recover for at least 1 hour before incubation with this compound.[1] | |
| Imaging Settings: Excitation/emission wavelengths are incorrect, or exposure is too low. | Use the correct spectral settings for this compound (Excitation/Emission: ~392/427 nm).[4] Increase exposure time or gain to detect the signal. | |
| High Background Staining | Non-Specific Uptake: this compound exhibits SERT-independent uptake.[1] | This is an inherent property of the probe. To confirm specificity in the soma, run a control experiment with a SERT inhibitor (e.g., 2 µM imipramine) to verify that the specific signal is eliminated.[1] |
| Autofluorescence: The tissue itself is autofluorescent. | Image an unstained section of your tissue to determine the level of autofluorescence and adjust imaging parameters accordingly.[5] | |
| Signal Not Blocked by Inhibitor | Inhibitor Ineffective: Inhibitor concentration or incubation time is insufficient. | Pre-incubate the slices with the SERT inhibitor (e.g., 2 µM imipramine) before adding this compound to ensure complete blockage of the transporter.[1] |
| SERT-Independent Uptake: The observed signal is due to non-specific background uptake. | As noted, this compound has significant background uptake.[1] The inhibitor control will help differentiate this from the SERT-dependent signal in the cell bodies. |
Quantitative Data Summary
The performance of this compound has been quantitatively assessed in cell culture and brain tissue.
| Parameter | This compound | FFN54 (for comparison) | Notes |
| Signal-to-Basal Ratio (S/B) at hSERT | 6.5 | 3.0 | S/B was determined in hSERT-transfected HEK cells. The higher ratio for this compound is primarily due to lower non-specific uptake.[1] |
| Soma Labeling Efficiency | ~75% | Not Reported | Approximately 75% of eYFP-positive serotonergic neurons in the dorsal raphe loaded this compound.[1] |
| Axonal Projection Labeling | Not observed | Not Reported | No significant colocalization was observed between this compound and eYFP-labeled 5-HT axons.[1] |
Experimental Protocols & Visualizations
This compound Uptake and Localization Pathway
The following diagram illustrates the mechanism of this compound uptake into a serotonergic neuron.
Caption: this compound is transported into the neuron by SERT and packaged into vesicles by VMAT2.
Protocol: this compound Staining in Acute Mouse Brain Slices
This protocol is adapted from methodologies demonstrated to be effective for labeling serotonergic soma.[1]
-
Slice Preparation:
-
Anesthetize the animal and perform decapitation, following approved IACUC protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 0.3 KH₂PO₄, 2.4 CaCl₂, 1.3 MgCl₂, 10 glucose.
-
Cut 300 µm thick coronal slices using a vibratome (e.g., Leica VT1200) at 4°C.
-
Transfer slices to a recovery chamber with oxygenated ACSF at 37°C for 30 minutes, then allow them to recover for at least 1 hour at room temperature.
-
-
This compound Incubation:
-
Transfer the recovered brain slices to a chamber containing ACSF with 20 µM this compound.
-
Incubate for 30 minutes at 37°C, ensuring continuous oxygenation.
-
(Negative Control): For a control group, pre-incubate slices in ACSF containing a SERT inhibitor (e.g., 2 µM imipramine) for 15-20 minutes before adding this compound.
-
-
Washing and Imaging:
-
After incubation, wash the slices in fresh, oxygenated ACSF to remove excess this compound.
-
Mount the slices in a submerged imaging chamber.
-
Image using a confocal or two-photon microscope with the appropriate excitation and emission filters for this compound (Ex: ~392 nm, Em: ~427 nm) and other fluorophores if applicable (e.g., eYFP).
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with this compound staining.
Caption: A logical workflow for troubleshooting common this compound staining outcomes.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
FFN246 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of FFN246 in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its primary application is in the labeling and visualization of serotonergic neurons and the study of SERT activity in various experimental models, including cell cultures and acute brain slices.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] Due to potential solubility challenges, a specific protocol is advised for optimal dissolution.
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedChemExpress product information.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Issue 1: this compound is difficult to dissolve in DMSO.
If you are experiencing difficulty dissolving this compound powder in DMSO, please follow this enhanced dissolution protocol:
-
Add the desired volume of newly opened, anhydrous DMSO to the this compound powder. Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
-
Apply ultrasonic treatment (sonication) to aid in the dispersion of the powder.
-
Gently warm the solution.
-
For particularly difficult batches, adjust the pH to 1 with 1 M HCl and heat the solution to 60°C.[1]
Issue 2: this compound precipitates when diluted into my aqueous experimental buffer (e.g., PBS, ACSF).
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5% for cell culture experiments, to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your experimental buffer.
-
Vortexing/Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or vigorously mixing to promote rapid and even dispersion.
-
Working Concentration: Use the lowest effective concentration of this compound for your experiment. Typical working concentrations range from 2.5 µM to 20 µM.[1]
Issue 3: I am observing a decrease in this compound fluorescence signal during my imaging experiment.
A decrease in fluorescence intensity could be due to photobleaching or fluorescence quenching.
-
Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize this:
-
Reduce the intensity of the excitation light source.
-
Decrease the exposure time for each image acquisition.
-
Use an anti-fade mounting medium if applicable for your experimental setup.
-
-
Fluorescence Quenching: The fluorescence of a probe can be quenched by components in the experimental buffer or by interactions with other molecules. While specific quenching data for this compound is limited, it is a general phenomenon to be aware of. If quenching is suspected, simplifying the buffer composition, if possible, may help identify the quenching agent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is based on the enhanced solubility method.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Hydrochloric Acid (HCl) (optional)
-
Ultrasonic bath
-
Heater/water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Sonicate the solution for 10-15 minutes.
-
Gently warm the solution to aid dissolution.
-
If the solution is not clear, add 1 M HCl dropwise to adjust the pH to approximately 1 and heat to 60°C until the solid is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Use of this compound in Acute Mouse Brain Slices
This protocol is adapted from a study utilizing this compound for labeling serotonergic neurons.[1]
Materials:
-
Artificial Cerebrospinal Fluid (ACSF)
-
This compound DMSO stock solution
-
Oxygenated (95% O₂, 5% CO₂) environment
ACSF Composition:
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaHCO₃ | 26 |
| KH₂PO₄ | 0.3 |
| CaCl₂ | 2.4 |
| MgSO₄ | 1.3 |
| NaH₂PO₄ | 0.8 |
| Glucose | 10 |
| Adjust pH to 7.2-7.4. |
Procedure:
-
Prepare acute 300 µm thick coronal brain slices and allow them to recover for 1 hour in oxygenated ACSF at 4°C.
-
Prepare the this compound working solution by diluting the DMSO stock into oxygenated ACSF to a final concentration of 20 µM.
-
Incubate the brain slices in the this compound working solution for 30 minutes.
-
Transfer the slices to an imaging chamber and perfuse with fresh, oxygenated ACSF for at least 10 minutes to wash out excess probe before imaging.
Visualizations
Caption: this compound is transported into the neuron via SERT and then into synaptic vesicles by VMAT2.
Caption: A generalized workflow for experiments using this compound, from solution preparation to data analysis.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing FFN246 Toxicity in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the fluorescent false neurotransmitter FFN246 during long-term imaging experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent probe that acts as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] It is used to label serotonergic neurons and visualize serotonin uptake and packaging.[2][3] Its spectral properties are an excitation maximum at 392 nm and an emission maximum at 427 nm.[1]
Q2: What are the primary concerns regarding toxicity in long-term imaging with this compound?
A2: The main concerns are cytotoxicity and phototoxicity. Cytotoxicity refers to the inherent toxicity of the this compound molecule to the cells, which could alter cellular functions or lead to cell death.[4] Phototoxicity is cellular damage caused by reactive oxygen species (ROS) generated when this compound is excited by the imaging laser.[4]
Q3: What are the visible signs of phototoxicity in my cells during a long-term experiment?
A3: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology, altered migration patterns, or a slowdown in dynamic processes like mitochondrial movement.[5] More severe signs include membrane blebbing, formation of vacuoles, and ultimately, cell death.
Q4: How can I minimize the risk of phototoxicity when using this compound?
A4: To minimize phototoxicity, it is crucial to reduce the total light exposure to your sample. This can be achieved by using the lowest possible laser power that provides an adequate signal-to-noise ratio, minimizing the exposure time at each time point, and increasing the interval between image acquisitions.
Q5: Are there any chemical supplements I can add to my imaging media to reduce this compound toxicity?
A5: While specific data for this compound is not available, the use of antioxidants in the imaging medium is a common strategy to mitigate phototoxicity caused by other fluorescent probes. Antioxidants like Trolox or ascorbic acid can help neutralize harmful reactive oxygen species (ROS). The effectiveness of these supplements can be cell-type dependent, so they should be tested for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your long-term imaging experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | - this compound concentration is too high.- Non-specific binding of this compound.- Inefficient washout of unbound probe. | - Titrate this compound concentration to the lowest effective level.- Increase the number and duration of wash steps after this compound loading.- Consider using a blocking agent if non-specific binding is suspected, though this requires optimization. |
| Weak fluorescent signal | - Low this compound concentration.- Inefficient uptake by cells.- Photobleaching. | - Increase this compound concentration, but be mindful of potential toxicity.- Ensure cells are healthy and express sufficient levels of SERT and VMAT2.- Reduce laser power and exposure time. Use a more sensitive detector if available. |
| Cells appear stressed or are dying during the experiment | - Cytotoxicity of this compound.- Phototoxicity from the imaging laser.- Suboptimal imaging conditions (e.g., media, temperature). | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound (see Experimental Protocols).- Reduce total light exposure by optimizing imaging parameters (laser power, exposure time, imaging interval).- Ensure the imaging medium is fresh and provides necessary nutrients. Maintain stable temperature and CO2 levels. |
| Inconsistent results between experiments | - Variation in this compound loading.- Differences in cell health or density.- Fluctuations in imaging system performance. | - Standardize the this compound loading protocol, including concentration, incubation time, and temperature.- Plate cells at a consistent density and monitor their health before starting the experiment.- Calibrate the imaging system before each experiment to ensure consistent laser power and detector sensitivity. |
Data Presentation
Table 1: Cytotoxicity of this compound on [Cell Type] after 24-hour Incubation
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5 | 5 ± 2 |
| 1 | User-determined value | User-determined value |
| 5 | User-determined value | User-determined value |
| 10 | User-determined value | User-determined value |
| 20 | User-determined value | User-determined value |
Table 2: Phototoxicity Assessment of this compound Under Different Imaging Conditions
| Imaging Condition | Cell Viability (%) (Mean ± SD) | ROS Production (Fold Change vs. Control) (Mean ± SD) |
| No Imaging (Control) | 100 ± 5 | 1.0 ± 0.2 |
| Low Laser Power (10%) | User-determined value | User-determined value |
| High Laser Power (50%) | User-determined value | User-determined value |
| Short Exposure (50 ms) | User-determined value | User-determined value |
| Long Exposure (200 ms) | User-determined value | User-determined value |
Experimental Protocols
Here are detailed protocols for assessing the cytotoxicity and phototoxicity of this compound in your specific experimental setup.
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not reach confluency within the experimental timeframe. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Recommended starting concentrations to test range from 1 µM to 20 µM.[1] Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration of your long-term experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of the treated cells as a percentage of the control (untreated) cells.
Protocol 2: Assessing this compound Phototoxicity by Measuring Reactive Oxygen Species (ROS)
This protocol uses a fluorescent ROS indicator to measure the generation of ROS during imaging.
-
Cell Seeding and this compound Loading: Plate cells on a glass-bottom imaging dish. Once adhered, load the cells with your desired concentration of this compound according to your standard protocol.
-
ROS Indicator Loading: After this compound loading, wash the cells and incubate them with a cell-permeable ROS indicator dye (e.g., CellROX™ Green Reagent) according to the manufacturer's instructions.
-
Imaging: Place the dish on the microscope stage within an environmental chamber.
-
Experimental Groups:
-
Control (No Imaging): Cells loaded with this compound and the ROS indicator but not exposed to the imaging laser.
-
Imaging Groups: Expose cells to different imaging parameters (e.g., varying laser power, exposure times, and imaging frequencies) that you intend to use for your long-term experiment.
-
-
Image Acquisition: Acquire images of the ROS indicator fluorescence at the beginning and end of your simulated imaging period.
-
Data Analysis: Quantify the mean fluorescence intensity of the ROS indicator in each group. An increase in fluorescence intensity in the imaging groups compared to the control indicates phototoxicity.
Visualizations
This compound Mechanism of Action
Caption: this compound is taken up into serotonergic neurons by SERT and then packaged into synaptic vesicles by VMAT2.
General Workflow for Assessing Probe Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Long-term live-cell imaging of GFAP+ astroglia and laminin+ vessels in organotypic mouse brain slices using microcontact printing [frontiersin.org]
Artifacts in FFN246 imaging and how to avoid them
Welcome to the technical support center for FFN246 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound, a fluorescent false neurotransmitter for imaging serotonergic neurons. Here you will find detailed protocols and solutions to common artifacts encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed to visualize serotonergic neurons. It acts as a "false neurotransmitter," meaning it is a substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-substrate nature allows this compound to be actively taken up into serotonergic neurons via SERT and then packaged into synaptic vesicles by VMAT2, leading to the accumulation of a fluorescent signal within these specific neurons.[1]
Q2: What are the excitation and emission wavelengths for this compound?
The excitation and emission spectra for this compound are 392/427 nm.[3]
Q3: In which experimental systems can I use this compound?
This compound has been successfully used in both cell culture assays and acute mouse brain slices to study SERT activity and label serotonergic neurons.[1][2][3] It is particularly effective in labeling the soma of serotonergic neurons.[1][2]
Q4: Does this compound label all parts of the neuron equally?
No, studies have shown that this compound effectively labels the soma (cell body) of serotonergic neurons, but there is only minor accumulation in serotonergic axons.[1][2]
Troubleshooting Guides
Here are some common imaging artifacts you may encounter when using this compound and step-by-step guides on how to avoid them.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from serotonergic neurons, leading to a poor signal-to-noise ratio. This can be caused by several factors, including excessive this compound concentration, non-specific binding, and autofluorescence of the sample.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Rationale: Using a concentration that is too high can lead to increased non-specific binding and background signal.
-
Recommendation: Start with the recommended concentration range and perform a concentration titration to find the optimal balance between signal intensity and background for your specific experimental setup.
-
| Experimental System | Recommended Concentration Range | Incubation Time |
| Cell Culture Assays | 2.5 - 20 µM | 30 minutes |
| Acute Brain Slices | 20 µM | 30 - 45 minutes |
Data from MedChemExpress and ACS Chemical Neuroscience.[1][3]
-
Implement Thorough Washing Steps:
-
Rationale: Inadequate washing after this compound incubation can leave residual unbound probe in the sample, contributing to high background.
-
Protocol:
-
-
Control for Autofluorescence:
-
Rationale: Biological tissues can have endogenous fluorescence (autofluorescence) that can be mistaken for a specific signal.
-
Recommendation: Before this compound application, acquire an image of your unstained sample using the same imaging parameters to establish a baseline of autofluorescence.
-
-
Use Inhibitors for Control Experiments:
-
Rationale: To confirm that the observed signal is due to specific uptake through SERT, you can use SERT inhibitors.
-
Protocol for Brain Slices: Pre-incubate slices with a SERT inhibitor like imipramine (2 µM) for 15 minutes before and during the co-incubation with this compound.[1] A significant reduction in fluorescence intensity in the presence of the inhibitor confirms SERT-dependent uptake.
-
Logical Workflow for Troubleshooting High Background
A step-by-step workflow for addressing high background fluorescence in this compound imaging.
Problem 2: Weak or No Signal
A weak or absent fluorescent signal can be due to several factors, including issues with the this compound solution, insufficient uptake, or problems with the imaging setup.
Troubleshooting Steps:
-
Verify this compound Integrity and Storage:
-
Rationale: Improper storage can lead to the degradation of the fluorescent probe.
-
Recommendation: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
-
-
Ensure Correct Incubation Conditions:
-
Rationale: Optimal uptake of this compound is dependent on time and temperature.
-
Protocol: For acute brain slices, ensure they are allowed to recover for at least 1 hour in oxygenated ACSF before this compound incubation.[1] For cell culture, ensure cells are healthy and at an appropriate confluency.
-
-
Optimize Imaging Parameters:
-
Rationale: Incorrect microscope settings can lead to poor signal detection.
-
Recommendation: Ensure you are using the correct excitation and emission filters for this compound (Ex: 392 nm, Em: 427 nm). Adjust the gain and exposure time to optimize signal detection without saturating the detector.
-
-
Consider the Target Region:
Signaling Pathway of this compound Uptake
The pathway of this compound from the extracellular space into synaptic vesicles.
Problem 3: Photobleaching
Photobleaching is the photochemical destruction of a fluorophore, leading to a decrease in fluorescence intensity upon repeated exposure to excitation light.
Troubleshooting Steps:
-
Minimize Exposure to Excitation Light:
-
Rationale: The longer the sample is exposed to high-intensity light, the more photobleaching will occur.
-
Recommendation:
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Reduce the exposure time per image.
-
Use a shutter to block the excitation light path when not acquiring images.
-
-
-
Use Antifade Reagents:
-
Rationale: Antifade mounting media can help to reduce photobleaching, particularly in fixed samples.
-
Recommendation: While this compound is typically used in live-cell imaging, if you are fixing your samples after labeling, consider using a commercially available antifade mounting medium.
-
-
Acquire Images Efficiently:
-
Rationale: A well-planned imaging session can minimize the total time the sample is exposed to light.
-
Recommendation:
-
Focus on a region of interest using a low magnification and low light intensity before switching to higher magnification for acquisition.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
-
Experimental Protocols
Key Experiment: Labeling of Serotonergic Neurons in Acute Mouse Brain Slices
This protocol is adapted from the methodology described in ACS Chemical Neuroscience.[1]
1. Brain Slice Preparation: a. Anesthetize and decapitate the mouse. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
- ACSF composition (in mM): 125 NaCl, 2.5 KCl, 2.4 CaCl2, 1.3 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, 10 glucose. c. Cut 300 µm thick coronal slices using a vibratome. d. Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
2. This compound Incubation: a. Incubate the slices in ACSF containing 20 µM this compound for 30-45 minutes at room temperature. b. For inhibitor controls, pre-incubate slices in ACSF with the desired inhibitor (e.g., 2 µM imipramine) for 15 minutes prior to and during the this compound incubation.
3. Washing: a. Transfer the slices to an imaging chamber. b. Perfuse the slices with fresh, oxygenated ACSF for at least 10 minutes to wash out excess this compound.
4. Imaging: a. Use a fluorescence microscope equipped with filters appropriate for this compound (Ex: ~392 nm, Em: ~427 nm). b. Acquire images of the desired brain region (e.g., dorsal raphe nucleus).
Experimental Workflow for Brain Slice Imaging
A summary of the experimental workflow for this compound imaging in acute brain slices.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of FFN246 and FFN54 for Serotonin Transporter Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate visualization and quantification of serotonin transporter (SERT) activity. This guide provides a detailed comparison of two such probes, FFN246 and its predecessor FFN54, offering insights into their performance, characteristics, and the experimental protocols for their use.
FFN54 and this compound are fluorescent false neurotransmitters designed to act as substrates for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-substrate nature allows them to be taken up into serotonergic neurons via SERT and subsequently packaged into vesicles by VMAT2, enabling the visualization of these processes.[1][2][3] this compound was developed as an improvement upon FFN54, aiming to enhance its suitability for imaging in complex biological environments like brain tissue.[1][2][3]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and FFN54 based on in vitro cell-based assays.
| Parameter | This compound | FFN54 | Reference |
| Signal-to-Basal Ratio (SERT) | 6.5 | 3.0 | [1] |
| Signal-to-Basal Ratio (DAT) | Lower than SERT | Similar to SERT | [1] |
| Signal-to-Basal Ratio (NET) | Lower than SERT | Similar to SERT | [1] |
| Lipophilicity (logDoct/PBS) | 0.055 | 0.162 | [1] |
| Excitation/Emission Spectra | 392/427 nm | Similar to this compound | [4] |
Key Findings:
-
Improved SERT Specificity: this compound exhibits a 2.1-fold higher signal-to-basal ratio for SERT compared to FFN54, indicating a significant improvement in specific uptake by serotonergic transporters.[1]
-
Reduced Off-Target Activity: While FFN54 shows similar uptake across all three monoamine transporters (SERT, DAT, and NET), this compound demonstrates a notable preference for SERT.[1] Its uptake via NET is 23% lower and via DAT is 31% lower relative to SERT.[1]
-
Lower Non-Specific Binding: The enhanced performance of this compound can be largely attributed to its lower non-specific uptake.[1] This is correlated with its reduced lipophilicity compared to FFN54.[1] The lower background fluorescence of this compound is a crucial advantage for achieving a better signal-to-noise ratio in tissue imaging.[1]
Experimental Methodologies
Detailed below are the experimental protocols for evaluating the performance of this compound and FFN54.
In Vitro Fluorometric Assay for Transporter Activity
This protocol is designed to quantify the uptake of the fluorescent probes into cultured cells expressing specific monoamine transporters.
1. Cell Culture:
- Human Embryonic Kidney (HEK) cells stably transfected with human SERT (hSERT-HEK), human dopamine transporter (hDAT-EM4), or human norepinephrine transporter (hNET-HEK) are cultured in appropriate media.
2. Assay Preparation:
- Cells are seeded into 96-well plates and allowed to adhere overnight.
3. Compound Incubation:
- For each cell line, wells are divided into two groups: uninhibited and inhibited.
- Inhibited wells are pre-incubated with a transporter-specific inhibitor (e.g., 2 µM imipramine for SERT, 2 µM nomifensine for DAT and NET) for 30 minutes.
- This compound or FFN54 is then added to all wells at a final concentration of 5 µM and incubated for 30 minutes.
4. Fluorescence Measurement:
- After incubation, the cells are washed to remove excess probe.
- The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 392 nm, Em: 427 nm).
5. Data Analysis:
- The signal-to-basal ratio (S/B) is calculated by dividing the fluorescence intensity of the uninhibited wells by the fluorescence intensity of the inhibited wells.
Imaging in Acute Mouse Brain Slices
This protocol describes the use of the fluorescent probes for labeling serotonergic neurons in living brain tissue.
1. Brain Slice Preparation:
- Mice are anesthetized and perfused with a protective buffer.
- The brain is rapidly removed and placed in an ice-cold, oxygenated slicing solution.
- Coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus) are prepared using a vibratome.
2. Probe Incubation:
- Slices are incubated in artificial cerebrospinal fluid (aCSF) containing this compound or FFN54 (e.g., 2.5-20 µM) for a specified duration (e.g., 30 minutes) at a controlled temperature.
3. Imaging:
- The brain slices are transferred to a recording chamber on a confocal or two-photon microscope.
- The tissue is continuously perfused with oxygenated aCSF.
- Fluorescently labeled neurons are visualized using appropriate laser excitation and emission filters.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of fluorescent neurotransmitter probes like this compound and FFN54.
Caption: Experimental workflow for evaluating FFN probes.
Conclusion
This compound represents a significant advancement over FFN54 for the fluorescent imaging of the serotonin transporter. Its improved signal-to-basal ratio, greater selectivity for SERT over other monoamine transporters, and lower non-specific binding make it a more robust tool for visualizing serotonergic neurons and their activity.[1] These enhanced properties are particularly advantageous for studies in complex biological samples such as brain tissue, where minimizing background signal is paramount for obtaining clear and quantifiable data.[1] Researchers aiming to investigate SERT function and dynamics should consider this compound as the superior probe for achieving reliable and high-quality imaging results.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Label-Free Dopamine Imaging in Live Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternatives for Imaging Serotonergic Neurons Beyond FFN246
For researchers, scientists, and drug development professionals investigating the serotonergic system, the ability to visualize serotonergic neurons and their components is paramount. FFN246 has emerged as a valuable tool, functioning as a fluorescent false neurotransmitter that is a substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-substrate nature allows it to effectively trace serotonin uptake and packaging, particularly in the soma of serotonergic neurons in living brain tissue.[1][2] However, the field of neurophotonics is rapidly advancing, offering a suite of alternative probes with distinct characteristics that may be better suited for specific experimental questions.
This guide provides an objective comparison of this compound with prominent alternatives, focusing on their mechanisms of action, performance data, and experimental protocols to aid researchers in selecting the optimal tool for their studies.
Mechanism of Action: A Fork in the Road
The primary distinction between this compound and many of its alternatives lies in their interaction with intracellular machinery. This compound's utility is defined by its sequential uptake by SERT into the neuronal cytoplasm, followed by packaging into synaptic vesicles by VMAT2. This process is illustrated in the signaling pathway below.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling Serotonergic Dynamics: A Comparative Guide to FFN246 and Electrophysiology
For researchers, scientists, and drug development professionals investigating the serotonergic system, the choice of methodology is paramount. This guide provides a comprehensive comparison of a modern fluorescent probe, FFN246, with the gold-standard technique of electrophysiology for validating and exploring serotonin transporter (SERT) function and neuronal activity.
This compound is a fluorescent false neurotransmitter that acts as a substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] This property allows for the visualization of SERT activity and the labeling of serotonergic neurons.[1][2][3][4] While direct, side-by-side validation of this compound fluorescence with electrophysiological recordings is not yet extensively documented in publicly available literature, this guide will compare the principles, experimental protocols, and data outputs of both techniques, highlighting their respective strengths and potential for complementary use in serotonergic research.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and electrophysiology, offering a clear comparison of their capabilities.
Table 1: this compound Probe Characteristics
| Property | Description | Reference |
| Mechanism of Action | Fluorescent substrate for SERT and VMAT2. | [1][2][3][4] |
| Excitation/Emission | 392 nm / 427 nm | [1] |
| Applications | Labeling serotonergic neurons, examining SERT activity and inhibition in cell culture and acute brain slices. | [1][2] |
| Validation | Pharmacological (blockade by SERT inhibitors), Anatomical (co-localization with genetically labeled 5-HT neurons). | [1] |
| Temporal Resolution | Seconds to minutes, dependent on uptake and imaging frequency. | Inferred from protocols |
| Spatial Resolution | Subcellular (soma, potential for neurites). | [1] |
| Readout | Fluorescence intensity, reflecting transporter-dependent accumulation. | [1] |
Table 2: this compound vs. Electrophysiology at a Glance
| Feature | This compound (Fluorescence Imaging) | Electrophysiology (e.g., Patch Clamp) |
| Primary Measurement | Neurotransmitter transporter activity (uptake). | Neuronal electrical activity (membrane potential, firing rate, synaptic currents). |
| Directness | Indirect measure of neuronal state (infers activity from transporter function). | Direct measure of neuronal electrical state and synaptic events. |
| Throughput | High-throughput compatible (e.g., 96-well plate assays).[1] | Low-throughput (single-cell resolution). |
| Invasiveness | Minimally invasive in cell culture and brain slices. | Highly invasive (requires physical contact with the neuron). |
| Information Provided | Kinetics and pharmacology of SERT, localization of serotonergic neurons. | Real-time neuronal firing patterns, synaptic strength, ion channel properties. |
| Key Advantage | Visualizing transporter function and identifying specific cell populations. | Unparalleled temporal resolution for capturing rapid electrical events. |
| Key Limitation | Does not directly measure neuronal firing or synaptic transmission. | Low throughput and technically demanding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing this compound and performing electrophysiological recordings.
This compound Labeling of Serotonergic Neurons in Acute Mouse Brain Slices
This protocol is adapted from Henke et al., 2018.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the dorsal raphe nucleus from a mouse model where serotonergic neurons are genetically labeled (e.g., eYFP-expressing).
-
Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 20 µM) for a specified duration (e.g., 30-45 minutes) at room temperature.
-
Wash: Transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 10 minutes to wash out excess probe.
-
Imaging: Visualize the slices using a two-photon microscope with an excitation wavelength appropriate for this compound (e.g., ~780-800 nm for two-photon excitation).
-
Validation (Pharmacological): To confirm SERT-dependent uptake, pre-incubate a separate set of slices with a SERT inhibitor (e.g., 2 µM imipramine or 200 nM citalopram) before and during this compound application. A significant reduction or absence of this compound fluorescence in the presence of the inhibitor validates SERT-mediated uptake.[1]
-
Validation (Anatomical): In genetically labeled models, co-localization of the this compound signal with the fluorescent protein (e.g., eYFP) in the same cells confirms the specific labeling of serotonergic neurons.[1]
Whole-Cell Patch-Clamp Recording of a Serotonergic Neuron
This is a generalized protocol for whole-cell patch-clamp recording.
-
Slice Preparation: Prepare acute brain slices as described above.
-
Neuron Identification: Identify putative serotonergic neurons in the dorsal raphe nucleus using infrared differential interference contrast (IR-DIC) microscopy. If using a genetically labeled model, identified fluorescent neurons can be targeted.
-
Pipette Preparation: Pull a glass micropipette with a tip resistance of 3-6 MΩ and fill it with an internal solution containing appropriate salts, buffers, and a fluorescent dye (e.g., Alexa Fluor) to visualize the patched cell.
-
Giga-seal Formation: Approach the target neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for the recording of the neuron's electrical activity.
-
Data Acquisition: Record spontaneous firing activity, membrane potential, and synaptic currents using an appropriate amplifier and data acquisition system. Pharmacological agents can be bath-applied to study their effects on neuronal activity.
Mandatory Visualizations
The following diagrams illustrate the conceptual frameworks and experimental workflows discussed.
Caption: this compound uptake and packaging pathway in a serotonergic neuron.
Caption: Experimental workflows for this compound imaging and electrophysiology.
Caption: Logical relationship between methodologies and the information they provide.
Discussion and Future Directions
This compound offers a powerful optical method to investigate the function and pharmacology of SERT in living cells and tissues. Its primary strength lies in its ability to visualize transporter activity, making it an excellent tool for screening potential SERT inhibitors and for identifying serotonergic neurons.
Electrophysiology, particularly patch clamp, remains the definitive technique for measuring the real-time electrical activity of neurons. It provides unparalleled temporal resolution to study action potential firing, synaptic transmission, and the biophysical properties of ion channels.
The validation of this compound to date has been robust from a pharmacological and anatomical standpoint.[1] However, the direct correlation of this compound fluorescence dynamics with the electrophysiological state of a neuron represents a key area for future research. Such an experiment would involve simultaneously performing patch-clamp recordings from a serotonergic neuron while imaging this compound uptake. This would allow researchers to directly answer questions such as:
-
How does the firing rate of a serotonergic neuron influence the rate of this compound uptake?
-
Can changes in this compound fluorescence be used to reliably predict changes in neuronal activity in response to pharmacological agents?
-
Can this compound be used to visualize activity-dependent release from the soma or dendrites?
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FFN246: A Comparative Guide to its Selectivity for the Serotonin Transporter
For researchers and professionals in drug development, understanding the selectivity of novel compounds for monoamine transporters is paramount. This guide provides a detailed comparison of FFN246's selectivity for the serotonin transporter (SERT) in contrast to the dopamine transporter (DAT) and the norepinephrine transporter (NET). The information presented is supported by experimental data to offer a clear perspective on this compound's performance.
This compound is a fluorescent false neurotransmitter that acts as a substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2)[1][2][3][4]. While it is a valuable tool for studying serotonergic systems, it is not entirely selective for SERT over other monoamine transporters[1].
Quantitative Analysis of this compound Selectivity
To quantify the selectivity of this compound, uptake assays have been performed using human embryonic kidney (HEK) cells stably expressing human SERT (hSERT), DAT (hDAT), or NET (hNET)[1]. The following table summarizes the available quantitative data on the interaction of this compound with these transporters.
| Transporter | Parameter | Value | Reference |
| hSERT | K | 14.3 ± 1.9 μM | [1] |
| hSERT vs. hNET | Uptake Comparison | ~30% higher in hSERT | [1] |
| hSERT vs. hDAT | Uptake Comparison | ~40% higher in hSERT | [1] |
Experimental Protocols
The determination of this compound's selectivity is based on a multi-well fluorometric assay. Below is a detailed description of the experimental protocol used in these studies[1].
Cell Culture and Preparation
-
Cell Lines: Human embryonic kidney (HEK) cells stably transfected with human SERT (hSERT-HEK), NET (hNET-HEK), and DAT (hDAT-EM4) are used.
-
Plating: Cells are seeded in 96-well plates and grown to confluence.
-
Washing: Prior to the assay, the growth medium is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS).
Fluorometric Uptake Assay
-
Incubation: Cells are incubated with a 5 μM solution of this compound for 30 minutes.
-
Inhibition: For determining specific uptake, a parallel set of wells is co-incubated with a transporter inhibitor.
-
For hSERT: 2 μM imipramine is used.
-
For hNET and hDAT: 2 μM nomifensine is used.
-
-
Fluorescence Measurement: After incubation, the cells are washed to remove excess this compound, and the intracellular fluorescence is measured using a plate reader.
-
Data Analysis: The specific uptake is calculated by subtracting the fluorescence intensity of the inhibited wells from the uninhibited wells. The result is often expressed as a signal-to-basal ratio (S/B).
Visualizing Molecular Interactions and Processes
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict key pathways and workflows.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
FFN246: A Comparative Guide to its Cross-reactivity with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the fluorescent false neurotransmitter (FFN) FFN246 and its cross-reactivity with key neurotransmitter systems. This compound, designed as an optical reporter for the serotonin system, exhibits substrate activity at both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2)[1][2][3][4]. While it serves as a valuable tool for visualizing serotonergic neurons, its utility is nuanced by its interactions with other monoamine transporters[1]. This guide presents quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the underlying biological and experimental processes.
Comparative Analysis of this compound Uptake
This compound demonstrates a preferential, albeit not entirely exclusive, uptake by the serotonin transporter (SERT) when compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET). The following table summarizes the quantitative comparison of this compound uptake across these human plasma membrane monoamine transporters.
| Transporter | Relative Uptake of this compound | Michaelis-Menten Constant (Kм) |
| hSERT | ~30% higher than hNET | 14.3 ± 1.9 μM[5] |
| hNET | Baseline | Not Reported |
| hDAT | ~40% lower than hSERT | Not Reported |
| Table 1: Comparative uptake and affinity of this compound at human monoamine transporters. Data derived from studies using HEK cells stably expressing the respective transporters[1]. |
This compound is also a substrate for the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles[1][2][3][4]. This property is crucial for its function as a fluorescent false neurotransmitter, as it allows for the visualization of vesicular loading[1].
Experimental Methodologies
The cross-reactivity of this compound was primarily assessed through fluorometric assays in human embryonic kidney (HEK) cell lines stably transfected with specific human monoamine transporters (hSERT, hNET, hDAT) or rat VMAT2 (rVMAT2)[1].
Plasma Membrane Transporter Uptake Assay
-
Cell Lines: HEK cells stably transfected with either hSERT (hSERT-HEK), hNET (hNET-HEK), or hDAT (hDAT-EM4) were utilized[1].
-
Assay Principle: A multi-well fluorometric assay was employed to measure the uptake of this compound[1].
-
Procedure:
-
Cells were plated in 96-well plates.
-
This compound (5 μM) was added to the cells[1].
-
To determine transporter-specific uptake, parallel experiments were conducted in the presence of specific inhibitors:
-
The fluorescence intensity within the cells was measured using a plate reader, with higher fluorescence indicating greater uptake.
-
The signal-to-basal ratio (S/B) was calculated by comparing the fluorescence in the absence and presence of the respective inhibitors[1].
-
Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
-
Cell Line: HEK cells stably transfected with rat VMAT2 (rVMAT2-HEK) were used[1]. VMAT2 is expressed on intracellular acidic organelles in these cells[1].
-
Assay Principle: this compound passively diffuses into the cytosol and is then actively transported into acidic vesicles by VMAT2, leading to a punctate fluorescence pattern[1].
-
Procedure:
-
rVMAT2-HEK cells were incubated with this compound.
-
VMAT2-dependent uptake was confirmed by inhibiting the transporter with dihydrotetrabenazine (DTBZ) or reserpine, which significantly reduced the punctate fluorescence[1].
-
Imaging was performed using fluorescence microscopy to visualize the subcellular localization of this compound.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of this compound interaction and the experimental design, the following diagrams have been generated.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to FFN246 and Alternative Methods for Serotonin Detection
For researchers, scientists, and drug development professionals, the accurate measurement of serotonin (5-HT) dynamics is crucial for understanding neurotransmission and developing novel therapeutics. This guide provides a comprehensive comparison of the fluorescent false neurotransmitter FFN246 with other leading methods for serotonin detection, supported by experimental data and detailed protocols.
This compound is a valuable tool for investigating the function of the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Unlike direct serotonin sensors, this compound's fluorescence indicates the rate of its uptake into serotonergic neurons, thereby providing an indirect measure of transporter activity.[1][2] This guide will compare the utility of this compound for studying serotonin dynamics with alternative methods that directly measure serotonin concentrations, such as genetically encoded fluorescent sensors and other small-molecule probes.
Mechanism of Action: this compound
This compound is a fluorescent molecule designed to mimic serotonin, allowing it to be recognized and transported by both SERT and VMAT2.[1][2][3] Its accumulation within serotonergic neurons is dependent on the activity of these transporters. Therefore, by measuring the change in intracellular fluorescence over time, researchers can quantify SERT and VMAT2 function.
Quantitative Data Presentation
The performance of this compound is best understood in the context of its primary application: measuring transporter activity. Below is a comparison of this compound with leading genetically encoded fluorescent serotonin sensors.
| Feature | This compound | GRAB-5HT Sensors (e.g., g5-HT3.0) | iSeroSnFR | sDarken |
| Target | SERT/VMAT2 Activity | Extracellular Serotonin | Extracellular Serotonin | Extracellular Serotonin |
| Signal Type | Fluorescence increase upon cellular uptake | Fluorescence increase upon 5-HT binding | Fluorescence increase upon 5-HT binding | Fluorescence decrease upon 5-HT binding |
| Affinity (Kd or EC50) | KM for hSERT: 14.3 µM[1] | ~22 nM to 790 nM[4][5] | High µM range[6] | ~57 nM to 127 nM[7][8] |
| Temporal Resolution | Minutes (for uptake assays)[9] | Sub-second[5] | Milliseconds[6] | Milliseconds[7][8] |
| Dynamic Range (ΔF/F0) | Not applicable (measures uptake rate) | Up to ~1300%[4] | Large dynamic range[6] | Up to ~73% decrease[7][8] |
| Specificity | Substrate for SERT, DAT, and NET[1] | High for serotonin over other neurotransmitters[5] | High for serotonin | High for serotonin[7][8] |
Comparison with Alternative Serotonin Detection Methods
Genetically Encoded Fluorescent Sensors
Genetically encoded sensors such as the GRAB-5HT family, iSeroSnFR, and sDarken offer the significant advantage of directly measuring extracellular serotonin concentrations with high temporal and spatial resolution.[4][5][6][7][8] These sensors are expressed in specific cell populations, allowing for targeted monitoring of serotonin dynamics in vivo.
-
GRAB-5HT Sensors: These G-protein-coupled receptor (GPCR)-based sensors exhibit a large fluorescence increase upon serotonin binding and have been developed in green and red fluorescent versions, enabling dual-color imaging.[4][5]
-
iSeroSnFR: This sensor, developed through machine learning, boasts a large dynamic range and is capable of detecting millisecond-scale serotonin transients.[6]
-
sDarken: In contrast to the others, sDarken is a "dark" sensor that decreases its fluorescence upon serotonin binding.[7][8] This can be advantageous for certain imaging applications.
Small-Molecule Fluorescent Probes
Besides this compound, other synthetic fluorescent probes have been developed to study the serotonergic system.
-
Rhodamine-labeled Citalopram: This probe is a fluorescent analog of the selective serotonin reuptake inhibitor (SSRI) citalopram.[10][11] It binds with high affinity to SERT and can be used to visualize the transporter in living cells.[10][11]
-
SJ-5-HT: This is a recently developed probe with high selectivity for serotonin that can be used for fluorescence imaging of serotonin level changes in cells and brain tissues.
Traditional Analytical Methods
Methods like microdialysis coupled with high-performance liquid chromatography (HPLC) and fast-scan cyclic voltammetry (FSCV) have been the gold standard for quantifying extracellular neurotransmitter levels. While highly quantitative, they generally offer lower spatial and temporal resolution compared to fluorescent imaging techniques.[12]
Experimental Protocols
Measuring SERT Activity with this compound in Cell Culture
This protocol is adapted from studies using HEK293 cells stably expressing human SERT (hSERT).[1]
-
Cell Plating: Plate hSERT-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in a suitable experimental buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to the desired final concentration (e.g., 2.5-20 µM).[9] Prepare solutions of SERT inhibitors (e.g., imipramine or citalopram) in the experimental buffer to serve as controls for specific uptake.
-
Incubation: Remove the culture medium from the cells and wash once with the experimental buffer. Add the this compound-containing buffer to the cells. For inhibitor controls, pre-incubate the cells with the inhibitor-containing buffer for a specified time (e.g., 30 minutes) before adding the this compound solution. Incubate the plate at 37°C for 30 minutes.[9]
-
Washing: After incubation, aspirate the this compound solution and wash the cells with ice-cold experimental buffer to stop the uptake and remove extracellular probe.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 392 nm, Em: 427 nm).[9]
-
Data Analysis: Calculate the specific uptake by subtracting the fluorescence intensity of the inhibitor-treated wells from the fluorescence intensity of the untreated wells. The signal-to-basal ratio can be determined by dividing the fluorescence of uninhibited wells by that of inhibited wells.[1]
Imaging Serotonin with GRAB-5HT Sensors in Brain Slices
This protocol is a general guideline based on studies using genetically encoded sensors.[5]
-
Virus Injection: Inject an adeno-associated virus (AAV) expressing the GRAB-5HT sensor into the brain region of interest in a mouse. Allow for sufficient expression time (typically 2-3 weeks).
-
Brain Slice Preparation: Anesthetize the mouse and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Dissect the brain and prepare acute brain slices (e.g., 300 µm thick) using a vibratome.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Imaging Setup: Transfer a brain slice to the recording chamber of a confocal or two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Image Acquisition: Identify cells expressing the GRAB-5HT sensor. Acquire baseline fluorescence images.
-
Stimulation and Recording: Evoke serotonin release using electrical or optogenetic stimulation. Record the resulting changes in fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F0) in regions of interest to determine the time course and magnitude of serotonin release.
Logical Relationships in Serotonin Detection
The choice of method for studying serotonin depends on the specific research question. The following diagram illustrates the relationship between different approaches.
References
- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved green and red GRAB sensors for monitoring spatiotemporal serotonin release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetically encoded sensor for measuring serotonin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Rhodamine-Labeled Citalopram Analogue as a High-Affinity Fluorescent Probe for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rhodamine-labeled citalopram analogue as a high-affinity fluorescent probe for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
FFN246 vs. Traditional Antibody-Based Methods: A Comparative Guide for Visualizing Serotonergic Neurons
For researchers, scientists, and drug development professionals investigating the serotonergic system, the choice of visualization technique is critical. This guide provides a comprehensive comparison of the novel fluorescent false neurotransmitter FFN246 and traditional antibody-based methods such as immunohistochemistry (IHC) and immunofluorescence (IF).
This compound is a fluorescent probe that acts as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] This unique mechanism allows for the labeling and tracking of serotonergic neurons in living tissue, offering a dynamic view of serotonin uptake and packaging.[1][2] In contrast, traditional antibody-based methods rely on the high-specificity binding of antibodies to target antigens, such as serotonin or SERT, in fixed tissue samples. These methods have long been the gold standard for anatomical localization of neuronal populations and specific proteins.
This guide will delve into a detailed comparison of these methodologies, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual diagrams to elucidate key processes.
At a Glance: this compound vs. Antibody-Based Methods
| Feature | This compound | Traditional Antibody-Based Methods (IHC/IF) |
| Principle of Detection | Activity-based uptake and accumulation via SERT and VMAT2. | Antigen-antibody binding. |
| Sample Type | Live cells and acute tissue slices.[1][2] | Fixed tissue sections (paraffin-embedded or frozen). |
| Primary Advantage | Enables real-time imaging of dynamic processes (e.g., SERT activity) in living tissue. | High specificity for target proteins and well-established protocols. |
| Primary Limitation | Potential for non-specific background signal and may not label all serotonergic projections effectively. | Requires tissue fixation, which can alter cellular morphology and antigenicity, and is unsuitable for dynamic studies. |
| Temporal Resolution | High (can be used for time-lapse imaging). | Low (provides a static snapshot). |
| Multiplexing Capability | Limited by the fluorescent spectrum of this compound. | High (multiple antibodies with different fluorophores can be used simultaneously). |
| Quantification | Can be used to quantify SERT activity and inhibition. | Can be used to quantify protein expression levels and distribution. |
Delving Deeper: A Head-to-Head Comparison
| Parameter | This compound | Traditional Antibody-Based Methods (IHC/IF) |
| Target | Functional SERT and VMAT2. | Serotonin, SERT, or other specific proteins. |
| Specificity | Dependent on the expression and activity of SERT and VMAT2. | High, determined by the specificity of the primary antibody. |
| Sensitivity | Dependent on the density and activity of transporters. | Can be enhanced using signal amplification techniques. |
| Typical Workflow Duration | Short (incubation times are typically around 30 minutes).[1] | Long (can take 2-3 days, including fixation, sectioning, and multiple incubation steps). |
| Equipment | Fluorescence microscope. | Light or fluorescence microscope. |
| Reagents | This compound probe, buffer solutions. | Primary and secondary antibodies, blocking solutions, buffers, and detection reagents (chromogens or fluorophores). |
Visualizing the Methodologies
To further clarify the operational differences between this compound and antibody-based techniques, the following diagrams illustrate their respective workflows and underlying principles.
References
A Comparative Guide: FFN246 vs. Radioligand Binding Assays for Serotonin Transporter (SERT) Analysis
For researchers, scientists, and drug development professionals, the accurate characterization of serotonin transporter (SERT) function and pharmacology is paramount. Traditionally, radioligand binding assays have been the gold standard for quantifying ligand affinity to SERT. However, the emergence of fluorescent probes like FFN246 offers a viable, non-radioactive alternative. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
At a Glance: this compound and Radioligand Binding Assays
This compound is a fluorescent substrate of the serotonin transporter, allowing for the direct examination of SERT activity in real-time.[1][2] As a fluorescent molecule, its uptake into cells via SERT can be measured using standard fluorescence plate readers, offering a high-throughput and non-radioactive method for assessing transporter function and screening for inhibitors.[2][3]
Radioligand binding assays, conversely, are a long-established and robust method for directly quantifying the affinity of a ligand for a receptor or transporter.[4][5][6] These assays utilize a radioactively labeled ligand that binds to the target of interest. By competing with this radioligand, the affinity (Ki) of an unlabeled test compound can be determined.[7] While highly sensitive and well-validated, these assays involve the handling of radioactive materials and the associated safety and disposal considerations.
Quantitative Comparison of Inhibitor Potency
The true measure of an assay's utility often lies in its ability to accurately determine the potency of known inhibitors. The following table presents a comparison of inhibitor constant (Ki) values for well-characterized SERT inhibitors determined by both this compound-based fluorescence assays and traditional radioligand binding assays.
| Compound | This compound Assay Ki (nM) | Radioligand Binding Assay Ki (nM) |
| Imipramine | 150 ± 20[2] | 61 ± 4[8] |
| Citalopram | 11 ± 1[2] | 3.1 ± 0.5[8], 11[9] |
| Paroxetine | Not Available | 0.04 - 2.0[3][8][10] |
| Fluoxetine | Not Available | 9.57 - 13[8][11][12] |
| Sertraline | Not Available | 0.04 - 4.2[8][13] |
Delving into the Methodologies: Experimental Protocols
This compound Uptake Inhibition Assay
This protocol outlines the determination of inhibitor potency (Ki) using a 96-well plate-based fluorescence assay with this compound.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT-HEK cells)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Test inhibitors (e.g., imipramine, citalopram)
-
Experimental media (e.g., DMEM without phenol red, supplemented with 4 mM L-glutamine, 1% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hSERT-HEK cells in 96-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Aspirate the growth medium and pre-incubate the cells with various concentrations of the test inhibitor in experimental media for 1 hour at room temperature. Include a vehicle control (e.g., DMSO).
-
This compound Incubation: Add this compound to each well to a final concentration of 2.5 µM and incubate for 30 minutes at room temperature.[2]
-
Washing: Aspirate the this compound and inhibitor solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 120 µL of PBS to each well and immediately measure the fluorescence using a plate reader (e.g., excitation/emission spectra of 392/427 nm for this compound).[1]
-
Data Analysis: Determine the IC50 value for each inhibitor by performing a nonlinear regression analysis of the fluorescence data. Calculate the Ki value using the Cheng-Prusoff equation, with a known Km for this compound (14 µM) and the concentration of this compound used in the assay.[2]
Radioligand Competition Binding Assay
This protocol describes a typical filtration-based radioligand binding assay to determine the Ki of a test compound for SERT.
Materials:
-
Cell membranes prepared from cells expressing SERT or brain tissue homogenates.
-
Test compounds (unlabeled inhibitors).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer. To determine non-specific binding, a high concentration of a known SERT inhibitor is used in separate wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and perform a nonlinear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, incorporating the concentration and Kd of the radioligand.[9]
Visualizing the Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the serotonin reuptake pathway and the workflows for both this compound and radioligand binding assays.
Conclusion: Choosing the Right Tool for the Job
Both this compound and radioligand binding assays are powerful tools for studying the serotonin transporter. The choice between them depends on the specific experimental needs and available resources.
This compound offers a compelling alternative for:
-
High-throughput screening of compound libraries.
-
Laboratories not equipped for handling radioactivity.
-
Real-time kinetic studies of SERT activity.
-
Cell-based assays in a more physiological context.
Radioligand binding assays remain the preferred method for:
-
Precise determination of ligand affinity (Kd and Ki) as the gold standard.[4][6]
-
Studies requiring the highest sensitivity for low-abundance transporters.
-
Direct binding studies that are not dependent on substrate transport.
Ultimately, the data presented here, along with the detailed protocols, should empower researchers to make an informed decision on the most suitable assay for their specific research goals in the dynamic field of serotonin transporter research.
References
- 1. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 2. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 4463 [pdspdb.unc.edu]
- 14. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe Disposal of FFN246: A Procedural Guide
For researchers and drug development professionals utilizing the fluorescent serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2) probe, FFN246, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, responsible chemical management dictates a structured disposal approach.[1] This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound, including the preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are essential laboratory fixtures when handling any chemical substances.
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] Following absorption, decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
II. This compound Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste, including unused solid compound and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.
-
Solution Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that have come into contact with this compound should be collected in a separate, sealed waste bag or container.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Waste this compound"
-
The primary solvent (e.g., DMSO, water) if it is a solution.
-
An indication of the concentration, if known.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]
-
Do not store this compound waste in hallways or other public locations.
Step 4: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Provide the EHS office with a complete inventory of the waste, including the information from the container labels.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
III. Quantitative Data Summary
| Property | Value |
| Recommended Storage Temp. | -20°C for solid powder (up to 12 months) |
| -80°C for solutions in solvent (up to 6 months) | |
| Solubility | 10 mM in DMSO |
Data sourced from ProbeChem Safety Data Sheet.
IV. Experimental Protocol Reference
For detailed methodologies on the use of this compound in experimental settings, which will generate the waste requiring disposal, researchers are directed to the following key publication:
-
Henke A, et al. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Chem Neurosci. 2018 May 16;9(5):925-934.
This study provides protocols for the application of this compound in cell culture assays and brain slice imaging, which can inform the nature and volume of waste produced.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling FFN246
Disclaimer: This document provides essential safety and logistical information for the handling of FFN246 based on established best practices for laboratory chemicals of a similar nature. As specific safety data for this compound is not publicly available, these guidelines are intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
This guide is designed to be a primary resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2][3][4][5]
| Operation | Minimum PPE Requirement | Recommended Additional PPE |
| General Handling (Weighing, Diluting) | Lab coat, safety glasses with side shields, nitrile gloves. | Chemical splash goggles, disposable sleeve covers. |
| Cell Culture and Imaging | Lab coat, safety glasses, nitrile gloves. | Face shield if splash potential exists. |
| Large Volume Handling (>100 mL) | Chemical-resistant lab coat, chemical splash goggles, double-layered nitrile gloves. | Face shield, chemical-resistant apron. |
| Potential for Aerosol Generation | Lab coat, safety glasses, N95 respirator, nitrile gloves. | Work within a certified chemical fume hood. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.
-
Keep away from direct sunlight and avoid long-term exposure to ambient light.[6]
Handling:
-
Before use, allow the this compound container to equilibrate to room temperature to prevent condensation.[6]
-
All handling of this compound powder and stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes by consistently wearing the appropriate PPE.[1][3][4]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Contaminated work clothing should not be worn outside of the laboratory.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight to be confirmed by the user from the product vial or documentation).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above. Perform all steps within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in light-protected tubes.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated gloves, tubes, pipette tips) | Collect in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (Unused solutions, cell culture media) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps (Contaminated needles, glass slides) | Dispose of in a designated sharps container for chemical waste. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Logical Workflow for a Minor Chemical Spill
Caption: Workflow for handling a minor chemical spill.
Step-by-Step Spill Cleanup Procedure:
-
Notify and Restrict Access: Immediately alert others in the laboratory of the spill and restrict access to the affected area.[8]
-
Assess the Situation: Determine the extent of the spill. For large spills (greater than 1 liter), evacuate the area and follow your institution's emergency procedures.[9] The following steps are for a minor, manageable spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.[8]
-
Contain the Spill: If the spill is a liquid, contain it by creating a dike around the spill with an absorbent material from a chemical spill kit.[10]
-
Absorb the Material: Cover the spill with an inert absorbent material. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect Waste: Using a scoop and scraper, collect all contaminated absorbent materials and place them in a designated hazardous waste bag.[8][9]
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: Seal the hazardous waste bag and label it appropriately. Arrange for pickup by your institution's environmental health and safety department.[8]
-
Report the Incident: Report the spill to your laboratory supervisor and follow any institutional reporting requirements.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. airports.co.za [airports.co.za]
- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 9. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
